Technical Documentation Center

2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide, a molecule of interest to researchers, scientists, and profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide, a molecule of interest to researchers, scientists, and professionals in the field of drug development. In the absence of extensive published experimental data, this document synthesizes fundamental identification information with predicted physicochemical parameters and outlines robust, field-proven methodologies for its analytical characterization. The guide is structured to offer not just data, but also the scientific rationale behind the proposed experimental workflows, ensuring a self-validating system of protocols for researchers.

Introduction and Molecular Identity

2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide is a chemical entity featuring a piperidine ring, a primary amine, and an N,N-dimethylacetamide moiety. The presence of both basic nitrogen centers (a primary amine and a tertiary amine within the piperidine ring) and a polar amide group suggests a molecule with multifaceted chemical properties that are critical to understand for any research and development application. The piperidine scaffold is a highly privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties.[1]

Chemical Structure and Identifiers

A clear understanding of the molecule's identity is the foundation of any scientific investigation.

  • IUPAC Name: 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide

  • CAS Number: 882562-49-4

  • Molecular Formula: C₉H₁₉N₃O

  • Molecular Weight: 185.27 g/mol

Caption: 2D structure of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide.

Physicochemical Properties

PropertyValueSource/MethodSignificance in Drug Development
Molecular Formula C₉H₁₉N₃O---Defines the elemental composition and exact mass.
Molecular Weight 185.27 g/mol ---Influences diffusion, bioavailability, and formulation.
CAS Number 882562-49-4---Unique identifier for chemical substance registration.
Predicted pKa Basic pKa₁: ~9.5-10.5 (primary amine), Basic pKa₂: ~8.0-9.0 (piperidine tertiary amine)Estimation based on similar structuresGoverns ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
Predicted logP ~0.5 - 1.5Estimation based on constituent functional groupsIndicates lipophilicity, affecting membrane permeability, protein binding, and metabolism.
Predicted Solubility Soluble in water and polar organic solvents.Estimation based on polar functional groupsCrucial for formulation, bioavailability, and in vitro assay design.
Predicted Boiling Point > 250 °CEstimation based on molecular weight and polarityRelevant for purification and stability at elevated temperatures.
Predicted Melting Point Not readily predictable; expected to be a solid at room temperature.---Important for solid-state characterization and formulation.

Stability and Reactivity Profile

The stability of a compound is a critical parameter for its storage, handling, and formulation.

  • Storage: As a piperidine-containing compound, it is advisable to store 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide in a cool, dry place, protected from light and air to minimize potential oxidation of the amine groups.[2][3]

  • pH Stability: The N,N-dimethylacetamide functional group is generally stable to bases but can undergo hydrolysis under acidic conditions.[4] The piperidine ring itself is chemically stable.[5]

  • Reactivity: The primary amine group is a nucleophilic center and can participate in reactions such as acylation and alkylation.[3] The tertiary amine within the piperidine ring is also basic and can form salts with acids.

Proposed Analytical Methodologies

The following protocols are designed to be robust starting points for the analytical characterization of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is the gold standard for sensitive and selective quantification of small molecules in complex matrices.

Rationale: The basic nitrogen atoms in the molecule are readily protonated, making it highly suitable for positive mode electrospray ionization (ESI+). The high selectivity of tandem mass spectrometry (MS/MS) allows for accurate quantification even at low concentrations.

Experimental Protocol:

  • Sample Preparation:

    • For bioanalytical samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an appropriate internal standard.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Dilute the supernatant with an aqueous mobile phase before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure adequate retention and elution.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Determine the precursor ion ([M+H]⁺).

      • Optimize collision energy to identify stable and abundant product ions for quantification and qualification.

lcms_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Sample Protein_Precipitation Protein_Precipitation Sample->Protein_Precipitation Acetonitrile Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Dilution Supernatant_Dilution Centrifugation->Supernatant_Dilution Aqueous Mobile Phase C18_Column C18_Column Supernatant_Dilution->C18_Column Injection Elution Elution C18_Column->Elution Gradient ESI_Source ESI_Source Elution->ESI_Source Ionization Quadrupole_1 Quadrupole_1 ESI_Source->Quadrupole_1 Precursor Ion Selection Collision_Cell Collision_Cell Quadrupole_1->Collision_Cell Fragmentation Quadrupole_3 Quadrupole_3 Collision_Cell->Quadrupole_3 Product Ion Selection Detector Detector Quadrupole_3->Detector Data_Acquisition Data_Acquisition Detector->Data_Acquisition

Caption: A typical LC-MS/MS workflow for the quantification of the target molecule.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Purity Assessment

For routine purity analysis where high sensitivity is not required, HPLC-UV is a cost-effective and robust alternative.

Rationale: While the molecule lacks a strong chromophore, the amide bond provides some UV absorbance at lower wavelengths (around 200-220 nm). For enhanced sensitivity, derivatization of the primary amine with a UV-active agent can be employed.[6][7][8]

Experimental Protocol (Direct Detection):

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a suitable buffer (e.g., phosphate buffer, pH 3) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of the molecule.

Rationale: ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom in the molecule. 2D NMR techniques like COSY and HSQC can be used to assign the full structure.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integrations of the protons.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the piperidine ring protons, the N,N-dimethyl protons, the methylene bridge protons, and the primary amine protons.

  • ¹³C NMR: Resonances for the carbonyl carbon of the amide, the carbons of the piperidine ring, the N,N-dimethyl carbons, and the methylene bridge carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Rationale: The spectrum will exhibit characteristic absorption bands for the N-H bonds of the primary amine and the C=O bond of the N,N-disubstituted amide.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Expected Absorption Bands:

  • N-H stretch (primary amine): Two bands in the region of 3500-3300 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 3000-2850 cm⁻¹.

  • C=O stretch (amide I band): A strong absorption in the region of 1680-1630 cm⁻¹.[9][10]

  • N-H bend (primary amine): An absorption in the region of 1650-1580 cm⁻¹.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide for the scientific community. While experimental data remains to be fully elucidated, the provided estimations and detailed analytical protocols offer a robust framework for researchers to initiate their investigations. The proposed methodologies are based on established principles for the analysis of molecules containing piperidine and N,N-dimethylacetamide functionalities, ensuring a high degree of scientific integrity and practical applicability.

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17).
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol - Optica Publishing Group. (n.d.).
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. (n.d.).
  • Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds - PubMed. (2022, March 20).
  • common challenges in working with piperidine-based compounds - Benchchem. (n.d.).
  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl - Optics Letters. (n.d.). Retrieved from https://vertexaisearch.cloud.google.
  • Dimethylacetamide - Wikipedia. (n.d.).
  • Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC. (n.d.).
  • Research progress on piperidine-containing compounds as agrochemicals. (2025, January 5).
  • Influence of piperidine ring on stability and reactivity of piperine - ResearchGate. (2025, December 8).
  • Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PubMed. (2018, March 27).
  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid | The Journal of Organic Chemistry - ACS Publications. (2006, November 3).
  • (PDF) Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites - ResearchGate. (2026, January 8).
  • (PDF) Validation of a liquid chromatography‐tandem mass spectrometry method for simultaneous quantification of N,N‐dimethylacetamide and N‐monomethylacetamide in pediatric plasma - ResearchGate. (n.d.).
  • Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives - The Royal Society of Chemistry. (n.d.).
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2026, January 15).
  • High Resolution Mass Spectrum of Piperidine | The Journal of Physical Chemistry. (n.d.).
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (2025, October 3).
  • 2-[4-[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]piperidin-1-yl]-N-methylacetamide - PubChem. (n.d.).
  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents. (n.d.).
  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. - Pearson. (n.d.).
  • DIMETHYLACETAMIDE - CAMEO Chemicals - NOAA. (n.d.).
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - MDPI. (2018, August 3).
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem. (n.d.).
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. (n.d.).
  • Test method for the determination of NDMA by LC-MS/MS in Ranitidine Drug Substance and Film Coated Tablets. (2019, October 23).
  • Densitometric and spectroscopic investigation of interactions of selected N-substituted amides and acetonitrile | Request PDF - ResearchGate. (n.d.).
  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (n.d.).
  • N,N-Dimethylacetamide - ChemBK. (2025, August 20).
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020, January 1).
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - MDPI. (2018, August 3).
  • Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC. (n.d.).
  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.).
  • CN105699582A - HPLC detection method of 3-aminopiperidine isomer - Google Patents. (n.d.).
  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - PubMed. (n.d.).
  • Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. (n.d.).
  • N,N-DIMETHYLACETAMIDE - Ataman Kimya. (n.d.).
  • N,N−Dimethylacetamide - American Chemical Society. (2023, June 19).
  • n n dimethylacetamide – Knowledge and References - Taylor & Francis. (n.d.).

Sources

Exploratory

A Technical Guide to 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide (CAS 882562-49-4) is a specialized chemical intermediate poised for significant ap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide (CAS 882562-49-4) is a specialized chemical intermediate poised for significant applications in medicinal chemistry. While detailed public data on this specific molecule is nascent, its structural components—a 4-(aminomethyl)piperidine core and an N,N-dimethylacetamide moiety—are well-established pharmacophores. This guide provides a comprehensive analysis of its known properties, a plausible synthetic strategy, and an in-depth exploration of the therapeutic potential suggested by its constituent chemical motifs. We will delve into the established importance of the piperidine scaffold in targeting a wide array of disease states and consider the known biological activities of N,N-dimethylacetamide. This document serves as a technical resource for researchers looking to leverage this and similar structures in the design of novel therapeutics.

Physicochemical Properties and Identification

A clear identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.

PropertyValueSource
CAS Number 882562-49-4[1]
Molecular Formula C₁₀H₂₁N₃O[2]
Molecular Weight 199.29 g/mol [2]
Synonyms 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide
Physical Form Powder
Storage Temperature Room Temperature
SMILES CN(C)C(=O)CN1CCC(CN)CC1[1]
InChI Key RHPNKVFDLURNGI-UHFFFAOYSA-N[3]

Note: A dihydrochloride salt of this compound is also commercially available under CAS number 1803603-45-3.[2]

Synthetic Strategy: A Plausible Pathway

While specific synthetic procedures for 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide are not extensively published, a logical and efficient synthesis can be postulated based on established organic chemistry principles. A common approach would involve the N-alkylation of a protected 4-(aminomethyl)piperidine derivative with a suitable 2-carbon electrophile bearing the dimethylamide group.

A plausible two-step synthetic workflow is outlined below:

Step 1: Protection of the primary amine. The commercially available 4-(aminomethyl)piperidine contains two nucleophilic nitrogen atoms. To achieve selective alkylation at the piperidine ring nitrogen, the primary amine of the aminomethyl group must first be protected. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Step 2: N-Alkylation and Deprotection. The protected intermediate can then be reacted with an N,N-dimethyl-2-haloacetamide, such as N,N-dimethyl-2-chloroacetamide, in the presence of a suitable base to facilitate the N-alkylation. The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Synthetic_Workflow_of_2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide cluster_step1 Step 1: Protection cluster_step2 Step 2: N-Alkylation & Deprotection Start 4-(Aminomethyl)piperidine Reagent1 Boc Anhydride (Boc)₂O Base (e.g., Triethylamine) Start->Reagent1 Intermediate tert-butyl (piperidin-4-ylmethyl)carbamate Reagent1->Intermediate Reagent2 N,N-dimethyl-2-chloroacetamide Base (e.g., K₂CO₃) Intermediate->Reagent2 Protected_Product tert-butyl ((1-(2-(dimethylamino)-2-oxoethyl)piperidin-4-yl)methyl)carbamate Reagent2->Protected_Product Reagent3 Acid (e.g., TFA or HCl) Protected_Product->Reagent3 Final_Product 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide Reagent3->Final_Product NF-kB_Signaling_Pathway_and_DMA_Inhibition cluster_pathway NF-κB Signaling Pathway cluster_inhibition DMA Inhibition Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription DMA N,N-dimethylacetamide (DMA) DMA->IKK Inhibits

Caption: Simplified NF-κB signaling and the inhibitory role of DMA.

Potential Applications and Future Directions

Given its structure, 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide is a prime candidate for use as a building block in combinatorial chemistry and fragment-based drug discovery. The primary amine of the aminomethyl group serves as a versatile handle for the attachment of various chemical moieties, allowing for the rapid generation of libraries of diverse compounds for screening against a wide range of biological targets.

The N,N-dimethylacetamide portion of the molecule can contribute to the solubility and pharmacokinetic profile of the final compound. Researchers could explore the synthesis of derivatives by reacting the primary amine with a variety of electrophiles, such as:

  • Acyl chlorides

  • Sulfonyl chlorides

  • Isocyanates

  • Aldehydes (via reductive amination)

These reactions would yield a diverse set of amides, sulfonamides, ureas, and secondary amines, respectively, each with the potential for unique biological activities.

Analytical Methodologies

The characterization and quantification of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide and its derivatives would typically involve standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and to obtain molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use. [4]General handling guidelines include:

  • Working in a well-ventilated area or fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide represents a valuable, yet underexplored, building block for drug discovery. Its combination of a privileged piperidine scaffold and a biologically active N,N-dimethylacetamide moiety makes it an attractive starting point for the synthesis of novel therapeutic agents. While further research is needed to fully elucidate the potential of this specific molecule, this guide provides a solid foundation for its application in the development of the next generation of medicines.

References

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online. [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2014). ResearchGate. [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2021). MDPI. [Link]

  • Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). ResearchGate. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. (2024). Springer. [Link]

  • SAFETY DATA SHEET. Materion Advanced Chemicals Inc.[Link]

Sources

Foundational

Spectral Characterization of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide: A Technical Guide

This technical guide provides a comprehensive overview of the analytical techniques used to characterize the molecular structure of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide. Designed for researchers, scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the analytical techniques used to characterize the molecular structure of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific compound is not widely published, this guide will focus on predicted spectral data based on its chemical structure, supported by data from analogous compounds. This approach provides a robust framework for the anticipation, interpretation, and experimental acquisition of spectral data for this and similar molecules.

Introduction to 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide

2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide is a small organic molecule featuring a piperidine ring, an aminomethyl group, and an N,N-dimethylacetamide moiety. Its structural elucidation is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications, including pharmaceutical development. The combination of NMR, IR, and MS provides a holistic view of the molecule's atomic connectivity, functional groups, and overall mass.

Below is a diagram illustrating the workflow for the comprehensive spectral characterization of an organic molecule like 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Interpret_NMR NMR Data Interpretation (Chemical Shifts, Coupling) NMR->Interpret_NMR Interpret_IR IR Spectrum Analysis (Functional Groups) IR->Interpret_IR Interpret_MS MS Data Analysis (Molecular Weight, Fragmentation) MS->Interpret_MS Structure_Elucidation Final Structure Confirmation Interpret_NMR->Structure_Elucidation Interpret_IR->Structure_Elucidation Interpret_MS->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectral analysis of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for a small organic molecule like 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition :

    • ¹H NMR : Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR : Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

    • 2D NMR (Optional but Recommended) : For unambiguous assignments, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range (2-3 bond) proton-carbon correlations.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide would exhibit distinct signals corresponding to the different proton environments in the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
N(CH₃)₂2.9 - 3.1Singlet6H
COCH₂N3.0 - 3.2Singlet2H
Piperidine-H (axial, equatorial at C2, C6)2.0 - 2.8Multiplets4H
Piperidine-H (axial, equatorial at C3, C5)1.2 - 1.8Multiplets4H
Piperidine-H (at C4)1.5 - 2.0Multiplet1H
CH₂NH₂2.5 - 2.7Doublet2H
NH₂1.0 - 2.5Broad Singlet2H

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Amide)170 - 175
N(CH₃)₂35 - 40
COCH₂N55 - 60
Piperidine-C (C2, C6)50 - 55
Piperidine-C (C3, C5)25 - 30
Piperidine-C (C4)35 - 40
CH₂NH₂40 - 45

Note: Predicted chemical shifts are estimates.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation :

    • Solid Samples (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Solid or Liquid Samples (ATR) : Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

  • Data Acquisition :

    • Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric and instrumental interferences.

Predicted IR Absorption Bands

The IR spectrum of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide is expected to show characteristic absorption bands for its functional groups.

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
Amine (N-H)N-H Stretch3300 - 3500 (two bands for primary amine)
Alkane (C-H)C-H Stretch2850 - 3000
Amide (C=O)C=O Stretch1630 - 1680
Amine (N-H)N-H Bend (Scissoring)1590 - 1650

The presence of a strong absorption band around 1650 cm⁻¹ is a key indicator of the amide carbonyl group.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the molecule's structure.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation :

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization :

    • Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like the target compound. It typically produces protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analysis :

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).

    • High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS) :

    • To obtain structural information, the precursor ion (e.g., [M+H]⁺) can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to elucidate the structure.

Predicted Mass Spectral Data
  • Molecular Formula : C₁₀H₂₁N₃O

  • Monoisotopic Mass : 199.1685 g/mol

  • Predicted [M+H]⁺ Ion : m/z 200.1759

Predicted Fragmentation Pattern

The fragmentation of the [M+H]⁺ ion in an MS/MS experiment can provide valuable structural information. Below is a diagram illustrating a plausible fragmentation pathway.

MS_Fragmentation cluster_frags Key Fragment Ions Parent 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide [M+H]⁺ m/z 200.1759 Frag1 Loss of N,N-dimethylacetamide moiety [C₆H₁₄N₂]⁺ m/z 114.1157 Parent:f1->Frag1 - C₄H₉NO Frag2 Cleavage of aminomethyl group [C₉H₁₈N₂O]⁺ m/z 170.1441 Parent:f1->Frag2 - CH₄N Frag3 N,N-dimethylacetamide cation [C₄H₁₀NO]⁺ m/z 88.0757 Parent:f1->Frag3 - C₆H₁₃N₂

Caption: Predicted ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide.

Conclusion

The comprehensive spectral characterization of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide through NMR, IR, and MS is essential for its unambiguous identification and quality control. This guide has provided a detailed framework of the necessary experimental protocols and an in-depth analysis of the predicted spectral data. By combining the information from these orthogonal analytical techniques, researchers can confidently confirm the structure of the target molecule. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of small organic molecules in a research and development setting.

References

  • The Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]piperidin-1-yl]-N-methylacetamide. Retrieved from [Link]

  • NIST. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)-1-piperidineacetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-aminopiperidin-1-yl)-n,n-dimethylacetamide. Retrieved from [Link]

  • Hansen, M., et al. (2025). Large-scale generation of in silico based spectral libraries to annotate dark chemical space features in non-target analysis. PMC. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000560 Phenanthrene at BMRB. Retrieved from [Link]

  • ResearchGate. (2017). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N -Methylacetamide Fine Components. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Core Focus: Molecular Identity, Physicochemical Profiling, and Synthetic Workflows Executive Summary In modern fragment-based d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Core Focus: Molecular Identity, Physicochemical Profiling, and Synthetic Workflows

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of highly versatile, low-molecular-weight building blocks is paramount. 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide is a highly privileged bifunctional scaffold. With a molecular formula of C₁₀H₂₁N₃O and a molecular weight of 199.29 g/mol , this molecule perfectly complies with the "Rule of Three" for fragment libraries, offering an optimal balance of lipophilicity, basicity, and hydrogen-bonding capacity.

This whitepaper dissects the molecular logic behind this specific scaffold, detailing its physicochemical properties, the causality of its structural components, and self-validating experimental workflows for its utilization in high-throughput medicinal chemistry.

Physicochemical Profiling & Molecular Identity

The exact atomic composition of C₁₀H₂₁N₃O dictates its behavior in both synthetic environments and biological systems. The molecule features three distinct nitrogen environments: a primary amine (nucleophilic/basic), a tertiary amine (embedded in the piperidine ring), and a tertiary amide (neutral, polar).

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance in Drug Design
Chemical Formula C₁₀H₂₁N₃ODefines the atomic composition; low heavy-atom count (14) minimizes steric clashes in tight protein pockets.
Molecular Weight 199.29 g/mol Highly efficient fragment size (<300 Da) . Ensures high ligand efficiency (LE) during hit-to-lead optimization.
Monoisotopic Mass 199.168 DaThe exact mass is a critical gating metric for High-Resolution Mass Spectrometry (HRMS) validation workflows.
H-Bond Donors 2Derived exclusively from the primary amine (-NH₂), enabling targeted, directional interactions with kinase hinge regions or GPCRs.
H-Bond Acceptors 3Distributed across the oxygen and nitrogens, enhancing aqueous solubility and interaction with internal water networks.

Structural Deconstruction & Pharmacological Rationale

The architecture of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide is not arbitrary; it is a meticulously designed triad of functional groups, each serving a specific mechanistic purpose.

  • The Piperidine Core: Piperidine is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs. Its inclusion here is causal: it modulates the basicity of the molecule while providing metabolic stability against oxidative degradation (unlike its pyrrolidine or azepane counterparts) .

  • The Aminomethyl Group: Positioned at the 4-position of the piperidine ring, this primary amine acts as the primary vector for library diversification. Its extension via a methylene bridge (-CH₂-) reduces steric hindrance, making it an ideal nucleophile for rapid amide couplings or reductive aminations.

  • The N,N-Dimethylacetamide Moiety: The choice of an N,N-dimethylacetamide substituent serves a dual purpose. First, it acts as a highly polar, aprotic-like moiety that increases the topological polar surface area (TPSA), thereby enhancing aqueous solubility. Second, the tertiary amide is metabolically robust against plasma amidases, ensuring longer half-lives in vivo .

Pharmacophore Molecule 2-[4-(Aminomethyl)piperidin-1-yl] -N,N-dimethylacetamide MW: 199.29 g/mol Piperidine Piperidine Core Metabolic Stability & Conformation Molecule->Piperidine Aminomethyl Aminomethyl Group Primary Amine for Derivatization Molecule->Aminomethyl Acetamide N,N-dimethylacetamide Solubility & H-Bond Acceptor Molecule->Acetamide

Caption: Structural deconstruction of C10H21N3O and its pharmacological utility.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every step contains a built-in verification metric to prevent the propagation of errors during high-throughput synthesis.

Protocol A: Scaffold Validation via High-Resolution LC-MS/MS

Before utilizing the C₁₀H₂₁N₃O scaffold in library synthesis, its structural integrity must be verified. This workflow uses exact mass as a gating metric.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the scaffold in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures the protonation of the primary and tertiary amines, guaranteeing a strong [M+H]⁺ signal.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Mass Detection (Gating Step): Monitor for the exact monoisotopic mass. The system must detect a primary peak at m/z 200.176 [M+H]⁺ .

  • Self-Validation: If the mass error exceeds 5 ppm, or if a peak at m/z 399.34 (dimerization) is dominant, the batch is rejected. Only validated batches proceed to NMR structural elucidation.

AnalyticalWorkflow Sample Scaffold Sample (C10H21N3O) LCMS LC-MS/MS Target m/z: 200.17 [M+H]+ Sample->LCMS Ionization NMR 1H/13C NMR Structural Elucidation LCMS->NMR Mass Confirmed Validation Verified Scaffold >98% Purity NMR->Validation Structure Confirmed

Caption: Self-validating analytical workflow for C10H21N3O structural confirmation.

Protocol B: High-Throughput Amide Coupling (Derivatization)

This protocol leverages the unhindered primary amine of the aminomethyl group to generate novel chemical entities.

Step-by-Step Methodology:

  • Activation: In a dried vial, combine 1.1 equivalents of a target carboxylic acid with 1.2 equivalents of HATU in anhydrous DMF. Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes. Causality: HATU rapidly forms an active ester, while DIPEA acts as a non-nucleophilic base to drive the reaction without competing for the electrophile.

  • Coupling: Add 1.0 equivalent of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide (C₁₀H₂₁N₃O) to the activated mixture. Stir at room temperature for 2 hours.

  • Quenching & Extraction (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. The basic tertiary amine of the piperidine core allows the product to be selectively partitioned into the organic layer, while unreacted acid remains in the aqueous phase.

  • Verification: Analyze the organic layer via TLC (Ninhydrin stain). The disappearance of the primary amine (which stains deep purple) confirms successful coupling.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI (Molecules) URL: [Link]

  • Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Thieme Connect / Pharmacopsychiatry URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: PubChemLite - C10H21N3O Exact Mass and Formula Validation Source: PubChem / University of Luxembourg URL: [Link]

Foundational

The Aminopiperidine Scaffold in Modern Drug Discovery: From Hit Identification to Preclinical Screening

Introduction: The Privileged Nature of Aminopiperidines In the landscape of modern medicinal chemistry, the aminopiperidine ring has emerged as a highly versatile and "privileged" structural motif. Characterized by a sat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Nature of Aminopiperidines

In the landscape of modern medicinal chemistry, the aminopiperidine ring has emerged as a highly versatile and "privileged" structural motif. Characterized by a saturated six-membered nitrogenous ring substituted with an exocyclic primary or secondary amine, this scaffold provides an ideal balance of structural rigidity, metabolic stability, and precise spatial vectoring of pharmacophores.

The success of aminopiperidines is most notably highlighted by their role in the treatment of Type 2 Diabetes through Dipeptidyl Peptidase-4 (DPP-4) inhibition (e.g., Alogliptin, Linagliptin) [1]. Beyond metabolic diseases, 4-aminopiperidine derivatives have been successfully optimized as inhibitors of Hepatitis C Virus (HCV) assembly [2], potent antimalarial agents against resistant Plasmodium falciparum [3], and breakthrough modulators of RAS signaling via the guanine nucleotide exchange factor SOS1 [4].

Structural Rationale and Target Interactions

The fundamental causality behind the selection of the aminopiperidine scaffold lies in its physicochemical properties. The exocyclic amine typically possesses a pKa between 9.0 and 10.0, ensuring it remains predominantly protonated at physiological pH. This protonated state is critical for forming robust electrostatic interactions—specifically salt bridges—with negatively charged residues within target protein pockets.

In the case of DPP-4 inhibitors, X-ray crystallography reveals that the 3-aminopiperidine moiety docks deeply into the S2 pocket of the enzyme. The protonated primary amine forms an indispensable, highly conserved salt bridge with the carboxylate groups of residues Glu205 and Glu206 [5]. Simultaneously, the rigid piperidine ring projects appended hydrophobic or aromatic groups into the adjacent S1 pocket, driving high binding affinity and selectivity over related proteases like DPP-8/9.

Binding_Logic A Aminopiperidine Scaffold B Target Enzyme (e.g., DPP-4 S2 Pocket) A->B Docks into C Glu205 / Glu206 Residues A->C Primary amine aligns B->C Exposes D Salt Bridge Formation C->D Triggers E Competitive Inhibition D->E Results in

Logical flow of aminopiperidine binding and target inhibition.

High-Throughput Discovery and Synthesis Workflows

To efficiently explore the chemical space around the aminopiperidine core, researchers employ computational drug design coupled with parallel solution-phase synthesis. A standard approach for generating 1-aryl-4-aminopiperidine libraries involves a three-step workflow: (1) SNAr arylation of a protected aminopiperidine using parallel reactor blocks, (2) thermal or acidic deprotection of the primary amine, and (3) diversification via reaction with isocyanates or sulfonyl chlorides [6].

Because the carbamate protecting groups (like Boc) can exhibit thermal instability under aggressive SNAr conditions, careful selection of orthogonal protecting strategies or flow chemistry is often required to maintain high atom-efficiency and yield.

Screening_Workflow A Library Design (Computational) B Parallel Synthesis (SNAr Arylation) A->B Guides C High-Throughput Purification B->C Yields crude library D Biochemical Assay (Primary Screen) C->D Provides pure compounds E Cellular Assay (Secondary Screen) D->E Filters active hits F Hit-to-Lead Optimization E->F Validates efficacy

High-throughput discovery workflow for aminopiperidine libraries.

Self-Validating Experimental Protocol: Biochemical Screening

To identify potent aminopiperidine hits, a robust, self-validating biochemical assay is required. The following protocol details a fluorometric DPP-4 inhibition assay.

Causality in Assay Design:

  • Buffer Selection (Tris-HCl, pH 8.0): Maintains the target enzyme in its active conformation while ensuring the aminopiperidine's exocyclic amine remains protonated, mimicking physiological binding conditions.

  • Substrate (Gly-Pro-AMC): DPP-4 specifically cleaves dipeptides with proline at the penultimate position. The AMC (7-Amino-4-methylcoumarin) fluorophore is quenched when conjugated; cleavage releases free AMC, providing a direct, quantifiable fluorescent readout proportional to enzyme activity.

  • Self-Validation (Z'-factor): The inclusion of a known inhibitor (Sitagliptin) and a no-enzyme blank allows for the calculation of the Z'-factor. A Z'-factor > 0.5 mathematically guarantees that the assay's dynamic range and signal variance are suitable for distinguishing true hits from noise.

Step-by-Step Methodology
  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.1 mg/mL BSA, 1 mM EDTA). Reconstitute recombinant human DPP-4 enzyme to a working concentration of 0.5 ng/μL. Prepare the fluorogenic substrate Gly-Pro-AMC at 50 μM in Assay Buffer.

  • Compound Plating: In a 384-well black opaque microtiter plate, dispense 1 μL of aminopiperidine test compounds (dissolved in DMSO) to achieve a final concentration range of 1 nM to 10 μM.

  • Control Setup (Critical Validation Step):

    • Positive Control (100% Inhibition): 1 μL of 10 μM Sitagliptin.

    • Negative Control (0% Inhibition): 1 μL of pure DMSO.

    • Blank (Background): 1 μL of DMSO (Enzyme will be replaced by buffer in step 4).

  • Enzyme Addition: Add 24 μL of the DPP-4 enzyme solution to all wells (except the Blank wells, which receive 24 μL of Assay Buffer). Incubate the plate at room temperature for 15 minutes to allow the aminopiperidine compounds to establish equilibrium binding (salt bridge formation).

  • Reaction Initiation: Add 25 μL of the 50 μM Gly-Pro-AMC substrate to all wells. Briefly centrifuge the plate (1000 x g, 1 min) to remove bubbles.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C using excitation/emission wavelengths of 360 nm / 460 nm.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the fluorescence vs. time curve. Calculate percent inhibition relative to the DMSO control. Determine the IC50 using non-linear regression analysis (four-parameter logistic curve). Calculate the Z'-factor using the positive and negative controls to validate plate-to-plate reliability.

Quantitative Data Presentation: Cross-Target SAR Summary

The versatility of the aminopiperidine scaffold is demonstrated by its successful optimization across vastly different therapeutic targets. The table below summarizes quantitative screening data derived from recent discovery campaigns.

Therapeutic TargetDisease IndicationAminopiperidine Derivative ClassPrimary Activity MetricReference Source
DPP-4 Type 2 Diabetes3-Aminopiperidine indoles / XanthinesIC50 < 10 nM[1]
HCV Assembly Hepatitis C4-Aminopiperidines (4AP)IC50 ~ Low Micromolar[2]
SOS1 / RAS Oncology (RAS-driven tumors)Aminopiperidine indolesEC50 ~ Submicromolar[4]
P. falciparum (K1) Malaria1-Phenethyl-4-aminopiperidinesIC50 0.17 - 5.0 μg/mL[3]

Conclusion

The discovery and initial screening of aminopiperidine compounds remain a cornerstone of modern small-molecule drug development. By leveraging the predictable electrostatic interactions of the primary amine and the rigid vectoring of the piperidine ring, researchers can rapidly transition from high-throughput screening hits to optimized lead compounds. Rigorous, self-validating biochemical and cellular assays ensure that the structure-activity relationships derived from these scaffolds translate reliably into preclinical in vivo models.

References

  • Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. rhhz.net.
  • Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hep
  • Discovery of Aminopiperidine Indoles That Activate the Guanine Nucleotide Exchange Factor SOS1 and Modul
  • Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies.
  • Structurally simple synthetic 1, 4-disubstituted piperidines with high selectivity for resistant Plasmodium falciparum. PMC.

Sources

Exploratory

Commercial Sourcing and Synthetic Application of 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide (97% Purity)

Executive Summary & Structural Significance In modern medicinal chemistry, the demand for highly functionalized, sp³-rich building blocks has surged as drug discovery programs prioritize molecules with high three-dimensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the demand for highly functionalized, sp³-rich building blocks has surged as drug discovery programs prioritize molecules with high three-dimensionality and favorable physicochemical profiles. 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide (CAS: 882562-49-4) is a highly versatile bifunctional intermediate that perfectly aligns with these design principles [1].

From a mechanistic perspective, this molecule is exceptionally well-designed. The structure features a piperidine core substituted at the 1-position with an N,N-dimethylacetamide group, and at the 4-position with a primary amine. The proximity of the piperidine nitrogen to the electron-withdrawing carbonyl group (an α -amino amide configuration) significantly depresses the pKa of the tertiary amine (pKa ~6-7). Consequently, the primary amine at the 4-position (pKa ~10) is vastly more nucleophilic. This intrinsic electronic differentiation allows for highly regioselective functionalization (e.g., acylation, reductive amination) at the primary amine without the need for cumbersome protection/deprotection strategies.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The 97% purity threshold is the industry standard for early-stage discovery, balancing cost-efficiency with the mitigation of process-related impurities (such as des-methyl variants) that could complicate downstream purification.

Table 1: Physicochemical & Structural Properties
PropertyValue
CAS Number 882562-49-4
Chemical Formula C₉H₁₉N₃O
Molecular Weight 185.27 g/mol
MDL Number MFCD09046658
Target Purity ≥ 97%
SMILES String CN(C)C(=O)CN1CCC(N)CC1
Storage Conditions 0–8 °C, dry and well-ventilated

Commercial Landscape & Supplier Evaluation

Sourcing this intermediate at a reliable 97% purity requires vetting suppliers who provide rigorous analytical documentation. Impurities in commercial batches often include unreacted piperidine precursors or over-alkylated byproducts. Below is a curated evaluation of prominent commercial suppliers [2][3][4].

Table 2: Commercial Suppliers (97% Purity Standard)
SupplierCatalog IDListed PurityTypical Pricing (USD)Lead Time
Advanced ChemBlocks S7350397%$225 / 1g ; $900 / 5g~4 weeks (Enquiry)
Sigma-Aldrich Multiple≥ 97%Custom QuoteVaries by region
American Elements N/A97%Custom QuoteCustom Quote
ChemicalBook 882562-49-4≥ 97%Custom QuoteVaries

Quality Control: Self-Validating Analytical Protocol

Upon receipt of a commercial batch, relying solely on the supplier's Certificate of Analysis (CoA) is a risk. As an Application Scientist, I mandate a self-validating Quality Control (QC) workflow. Because the aliphatic piperidine ring lacks strong chromophores, UV-based LC-MS alone can be misleading; UV-transparent impurities may hide in the baseline.

QCWorkflow Start Receipt of 97% Purity Batch Visual Visual Inspection Start->Visual LCMS LC-MS Analysis (UV 210/254 nm) Visual->LCMS NMR qNMR (DMSO-d6) Internal Standard LCMS->NMR Decision Purity >= 97%? NMR->Decision Pass Release to Synthesis Decision->Pass Yes Fail Reject / Purify Decision->Fail No

Self-validating quality control workflow for verifying supplier purity claims.

Step-by-Step QC Methodology:
  • Sample Preparation: Dissolve 2.0 mg of the compound in 1.0 mL of LC-MS grade MeCN/H₂O (1:1).

  • LC-MS Analysis: Run a 5-minute gradient (5% to 95% MeCN in H₂O with 0.1% Formic Acid) on a C18 column.

    • Causality: The acidic mobile phase ensures both amines are fully protonated, preventing peak tailing and guaranteeing a strong ESI+ signal ( [M+H]+ = 186.3).

  • Quantitative NMR (qNMR): Dissolve 10.0 mg of the batch and exactly 5.0 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) in 0.6 mL DMSO-d₆.

    • Self-Validation: By integrating the known protons of the internal standard against the distinct N-methyl singlets of the dimethylacetamide group (~2.8 ppm), you mathematically calculate the absolute mass percent purity, entirely independent of UV response factors.

Synthetic Utility & Experimental Workflow

The primary amine of 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide is a highly versatile nucleophile. It is routinely deployed in amide couplings, reductive aminations, and Buchwald-Hartwig cross-couplings to generate libraries of peptidomimetics and target-specific ligands.

SynthPathway A 2-(4-aminopiperidin-1-yl)- N,N-dimethylacetamide B Amide Coupling (HATU/DIPEA) A->B Electrophile: R-COOH C Reductive Amination (NaBH(OAc)3) A->C Electrophile: R-CHO D Buchwald-Hartwig (Pd-Catalyzed) A->D Electrophile: Ar-X E Target: Peptidomimetics B->E F Target: Secondary Amines C->F G Target: Aryl Amines D->G

Reaction pathways leveraging the primary amine of 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide.

Standardized Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of the building block with a generic carboxylic acid (R-COOH).

Reagents: R-COOH (1.0 eq), 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried vial under N₂, dissolve R-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

    • Causality: Pre-activating the acid forms the highly reactive HOAt ester before the amine is introduced. This prevents the primary amine from reacting directly with the coupling reagent (which can form guanidinium byproducts). DIPEA is chosen because its steric bulk renders it non-nucleophilic.

  • Amine Addition: Add 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide (1.1 eq) to the reaction mixture.

    • Causality: Using a 10% excess of the amine ensures complete consumption of the typically more valuable R-COOH fragment.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation: Quench a 5 µL reaction aliquot into 100 µL of MeOH. Run this alongside a "blank" MeOH injection on the LC-MS. The blank rules out column carryover, while the sample should show the complete disappearance of the R-COOH mass and the emergence of the product mass.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), water (3x, to remove DMF), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Conclusion

2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide is a structurally privileged intermediate that offers high regioselectivity due to the distinct electronic environments of its two basic centers. By sourcing material at ≥97% purity from validated suppliers and implementing self-validating analytical and synthetic protocols, discovery chemists can seamlessly integrate this building block into complex drug development workflows.

References

  • American Elements. "2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide | CAS 882562-49-4". American Elements Database. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Piperidine Derivatives in Anticancer Drug Discovery

Executive Summary The piperidine scaffold—a six-membered heterocyclic amine—is universally recognized as a "privileged structure" in medicinal chemistry. Its high conformational flexibility and capacity to forge diverse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine scaffold—a six-membered heterocyclic amine—is universally recognized as a "privileged structure" in medicinal chemistry. Its high conformational flexibility and capacity to forge diverse molecular interactions make it a highly sought-after building block for novel therapeutics 1. In oncology, piperidine derivatives have transitioned from exploratory compounds to cornerstone treatments, with several small molecules achieving FDA approval over the last decade, including the CDK4/6 inhibitor palbociclib and the SMO receptor antagonist vismodegib 2. This technical guide synthesizes the mechanisms of action, quantitative efficacy data, and self-validating experimental protocols necessary for evaluating next-generation piperidine-based anticancer agents.

Mechanisms of Action (MOA) in Oncology

The structural plasticity of piperidine allows it to be functionalized to target multiple distinct oncogenic pathways:

  • Kinase Inhibition: Piperidine rings are frequently utilized to optimize binding within the ATP-binding pockets of critical kinases. For example, novel piperidinyl-based benzoxazole derivatives act as dual inhibitors of VEGFR-2 and c-Met, effectively suppressing tumor angiogenesis and overcoming therapeutic resistance 3.

  • Microtubule Disruption: Specific derivatives, such as compound 17a, function as colchicine binding site inhibitors (CBSIs). By binding to tubulin, they disrupt polymerization, halt the cell cycle at the G2/M phase, and inhibit the epithelial-mesenchymal transition (EMT) in prostate cancer models 4.

  • Intrinsic Apoptosis Induction: Piperidine compounds trigger apoptosis by downregulating anti-apoptotic proteins (such as Bcl-2 and XIAP) and upregulating pro-apoptotic proteins (like Bax). This shift in the Bax:Bcl-2 ratio leads to mitochondrial cytochrome C release and the subsequent activation of caspase-9 and caspase-3 5.

MOA Piperidine Piperidine Derivatives Kinases Kinase Inhibition (VEGFR-2, c-Met, CDK4/6) Piperidine->Kinases Tubulin Tubulin Polymerization Inhibition (CBSI) Piperidine->Tubulin Bcl2 Downregulate Bcl-2 / XIAP Kinases->Bcl2 Bax Upregulate Bax Kinases->Bax Apoptosis Cancer Cell Apoptosis & Proliferation Arrest Tubulin->Apoptosis Caspase Caspase-3/9 Activation Bcl2->Caspase Bax->Caspase Caspase->Apoptosis

Mechanisms of action of piperidine derivatives in cancer cell apoptosis and arrest.

Quantitative Data Summary

The integration of the piperidine moiety significantly enhances the potency of targeted inhibitors. Table 1 summarizes the in vitro cytotoxic activity of recently developed piperidine derivatives across various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Select Piperidine Derivatives

CompoundPrimary Target / MOACancer Cell LineIC50 / GI50 ValueReference
Compound 17a Tubulin (CBSI)PC3 (Prostate)0.81 µM[[4]]()
Compound 17a Tubulin (CBSI)MCF-7 (Breast)1.30 µM[[4]]()
Compound 11b VEGFR-2 / c-MetMCF-7 (Breast)4.30 µM[[3]]()
Compound 11b VEGFR-2 / c-MetA549 (Lung)6.68 µM3
DTPEP Apoptosis InductionMDA-MB-231 (Breast)1.2 ± 0.12 µM1

Experimental Workflows and Protocols

To ensure rigorous validation of novel piperidine compounds, a self-validating experimental system must be employed. The following protocols transition from broad viability screening to specific mechanistic validation.

Protocol 1: In Vitro Cytotoxicity and Proliferation (MTT Assay)

Causality & Rationale: The MTT assay measures mitochondrial metabolic activity (via succinate dehydrogenase), providing a direct proxy for cell viability. Testing multiple timepoints (24h, 48h, 72h) is critical when evaluating piperidine derivatives, as kinase inhibition often requires prolonged exposure to manifest phenotypic growth arrest, distinguishing it from immediate, non-specific solvent toxicity 3.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., PC3 or MCF-7) in 96-well plates at a density of 4×103 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative (e.g., 0.1 to 100 µM) in DMSO. Critical Step: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity. Treat cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the culture medium to avoid disturbing the crystal layer. Add 150 µL of DMSO to each well to dissolve the formazan. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis relative to the vehicle control 4.

Protocol 2: Apoptosis Evaluation via Annexin V/PI Flow Cytometry

Causality & Rationale: While the MTT assay confirms reduced viability, it cannot distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates DNA only in cells with compromised membranes (late apoptosis/necrosis). This dual-staining cross-validates the mechanistic pathways triggered by the piperidine derivatives 3.

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the piperidine derivative at 0.5×, 1×, and 2× IC50 concentrations for 24-48 hours. Include a vehicle control (0.1% DMSO).

  • Harvesting: Collect the culture medium (which contains floating, late-apoptotic cells). Wash the adherent cells with PBS and detach them using EDTA-free trypsin. Rationale: Standard trypsin/EDTA can cleave surface proteins and chelate calcium, which is strictly required for Annexin V binding.

  • Washing & Resuspension: Pool the detached cells and the culture medium. Centrifuge at 1,000 rpm for 5 min. Wash the pellet twice with ice-cold PBS. Resuspend in 100 µL of 1× Annexin Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Incubate in the dark at room temperature for 15 minutes. Rationale: Light exposure rapidly photobleaches the FITC fluorophore, leading to false negatives.

  • Analysis: Add 400 µL of 1× Binding Buffer and analyze immediately via flow cytometry. Gate cells into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Workflow Synthesis Piperidine Scaffold Synthesis Screening High-Throughput Viability Screening Synthesis->Screening Mechanism Mechanistic Profiling (Flow Cytometry, WB) Screening->Mechanism InVivo In Vivo Xenograft Models Mechanism->InVivo Lead Lead Candidate Selection InVivo->Lead

Standardized workflow for the evaluation and progression of novel piperidine derivatives.

Translational Insights and Future Directions

The structural utility of the piperidine ring allows medicinal chemists to meticulously fine-tune lipophilicity and target affinity. For instance, the incorporation of a piperidine moiety into a benzoxazole core significantly enhances binding to the ATP pocket of VEGFR-2 via hydrophobic interactions, demonstrating a clear structure-activity relationship (SAR) that drives selectivity toward cancer cells over normal cells 3. Future drug discovery efforts will likely focus on dual-targeting piperidine hybrids to overcome acquired resistance in solid tumors, leveraging the scaffold's ability to act as a flexible linker between multiple pharmacophores.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. URL:[Link]

  • Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC. URL:[Link]

  • FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers from Early 2011 to the End of 2021 - PMC. URL:[Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. URL:[Link]

Sources

Application

Application Notes and Protocols: In Vitro Cytotoxic Activity of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide Against Cancer Cell Lines

Authored by: A Senior Application Scientist Introduction The piperidine scaffold is a "privileged structure" in medicinal chemistry, integral to the architecture of numerous anticancer drugs and clinical candidates.[1] T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

The piperidine scaffold is a "privileged structure" in medicinal chemistry, integral to the architecture of numerous anticancer drugs and clinical candidates.[1] These compounds exhibit a diverse range of mechanisms, including the modulation of critical signaling pathways, induction of apoptosis, and direct DNA interaction.[1] The compound 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide incorporates this key heterocyclic moiety. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the in vitro cytotoxic activity of this novel compound against various cancer cell lines.

These protocols are designed to be a self-validating system, ensuring reproducibility and accuracy in determining the compound's potential as an anticancer agent. The described assays are fundamental in early-stage drug discovery for identifying the toxic effects of new chemical entities before advancing to more complex preclinical studies.[2]

Core Concepts in Cytotoxicity Assessment

In vitro cytotoxicity assays are essential tools for gauging the toxic effects of chemical compounds on cells.[3] These assays are crucial in the initial phases of drug discovery to screen for potential therapeutic agents and to understand their mechanisms of action.[2] The fundamental principle of these assays is to measure cell viability or cell death following exposure to the test compound. Common methods rely on assessing cell membrane integrity, metabolic activity, or the activity of specific enzymes released from damaged cells.[4][5]

The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. It represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Experimental Workflow for Cytotoxicity Profiling

The following diagram outlines the general workflow for assessing the in vitro cytotoxic activity of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cancer Cell Line Selection & Culture C Cell Seeding in 96-Well Plates A->C B Compound Stock Solution Preparation D Compound Treatment (Serial Dilutions) B->D C->D E Incubation (24, 48, 72 hours) D->E F Addition of Cytotoxicity Reagent (e.g., MTT, Resazurin) E->F G Spectrophotometric/Fluorometric Reading F->G H Data Normalization & Calculation of Cell Viability (%) G->H I IC50 Value Determination H->I

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]).

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide.

  • Vehicle: Sterile, cell culture grade Dimethyl Sulfoxide (DMSO).

  • Cytotoxicity Assay Kit: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based assay kit.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • Equipment:

    • Laminar flow hood

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Centrifuge

    • Multi-channel pipette

    • 96-well microplates (clear for MTT, black for fluorescent assays)

    • Microplate reader (absorbance or fluorescence)

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Cell Thawing and Culture: Thaw cryopreserved cancer cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete medium. Transfer the cells to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Subculturing: When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells. Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a sterile centrifuge tube. Centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Cell Seeding: Harvest cells as described in Protocol 1. Count the cells using a hemocytometer or an automated cell counter. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[1] Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide in DMSO. Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is determined from the dose-response curve.

Hypothetical Data Presentation:

Cell LineCompound Concentration (µM)% Cell Viability (48h)IC50 (µM)
MCF-70.198.2 ± 3.125.6
191.5 ± 4.5
1072.3 ± 5.2
5035.8 ± 2.9
10015.1 ± 1.8
A5490.199.1 ± 2.842.1
195.3 ± 3.7
1080.4 ± 4.1
5048.9 ± 3.5
10028.7 ± 2.4

Potential Mechanism of Action: Insights from Piperidine-Containing Compounds

Piperidine and its derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways that are crucial for cancer cell survival and proliferation.[6][7] These pathways include PI3K/Akt, NF-κB, and STAT3.[6][7] The induction of apoptosis is a common mechanism, often involving the regulation of Bcl-2 family proteins and the activation of caspases.[6]

The following diagram illustrates a potential signaling pathway that could be investigated for 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide based on the known mechanisms of similar compounds.

G Compound 2-(4-amino-1-piperidinyl)- N,N-dimethylacetamide PI3K PI3K Compound->PI3K NFkB NF-κB Compound->NFkB STAT3 STAT3 Compound->STAT3 Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation NFkB->Apoptosis STAT3->Proliferation STAT3->Apoptosis

Caption: Potential signaling pathways modulated by piperidine-containing compounds.

Conclusion

This application note provides a detailed framework for the initial in vitro evaluation of the cytotoxic potential of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is critical for making informed decisions in the drug discovery pipeline. Further studies would be required to elucidate the precise mechanism of action and to assess the compound's selectivity for cancer cells over normal cells.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (URL: [Link])

  • In vitro assays - Pharmatest Services. (URL: [Link])

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed. (URL: [Link])

  • Cytotoxicity Assays – what your cells don't like - BMG Labtech. (URL: [Link])

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (URL: [Link])

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

  • The Promise of Piperine in Cancer Chemoprevention - MDPI. (URL: [Link])

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (URL: [Link])

Sources

Method

Application Notes and Protocols: Characterization of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide as a Putative Bromodomain Ligand

Introduction Bromodomains are a class of epigenetic "reader" domains that specifically recognize acetylated lysine residues on histone tails and other proteins.[1][2] This recognition is a critical event in the regulatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bromodomains are a class of epigenetic "reader" domains that specifically recognize acetylated lysine residues on histone tails and other proteins.[1][2] This recognition is a critical event in the regulation of gene transcription, chromatin remodeling, and DNA repair.[3][4] The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are particularly well-characterized and have emerged as prominent therapeutic targets in oncology and inflammatory diseases.[5][6] The development of small-molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of bromodomains, thereby disrupting their interaction with chromatin, is a highly promising strategy in modern drug discovery.[2]

These application notes provide a comprehensive guide for the characterization of a novel compound, 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide , as a potential bromodomain ligand. We present a putative synthesis scheme for the compound and detail a suite of robust biophysical and biochemical assays to determine its binding affinity, thermodynamics, and specificity for bromodomain targets. The protocols are designed to be self-validating and provide researchers with the necessary tools to thoroughly evaluate this and other similar compounds.

Compound Synthesis and Characterization

A plausible synthetic route for 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide is proposed, leveraging well-established synthetic methodologies for N-alkylation of piperidines.

Putative Synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide

The synthesis can be envisioned via a direct alkylation of 4-(aminomethyl)piperidine with 2-chloro-N,N-dimethylacetamide. Given the presence of two nucleophilic nitrogen atoms in 4-(aminomethyl)piperidine, selective alkylation of the endocyclic secondary amine is favored due to its generally higher nucleophilicity compared to the primary exocyclic amine.[7]

Reaction Scheme:

Proposed Protocol:

  • To a solution of 4-(aminomethyl)piperidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 eq).

  • Slowly add a solution of 2-chloro-N,N-dimethylacetamide (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biophysical and Biochemical Characterization Protocols

A multi-pronged approach utilizing a suite of complementary assays is recommended to comprehensively characterize the interaction of 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide with bromodomains.

Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for High-Throughput Screening and IC50 Determination

AlphaScreen is a sensitive, bead-based proximity assay ideal for high-throughput screening (HTS) of inhibitors of protein-protein interactions.[8] It is a robust method for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Principle of the Assay

The assay relies on the interaction between a biotinylated histone peptide (ligand) and a GST-tagged bromodomain protein. Streptavidin-coated Donor beads bind to the biotinylated peptide, and anti-GST-conjugated Acceptor beads bind to the GST-tagged bromodomain. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.[8]

Experimental Workflow

AlphaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate (384-well) A Compound Dilution Series P1 Add Compound/DMSO A->P1 B Bromodomain Protein (GST-tagged) P2 Add Bromodomain + Peptide Mix B->P2 C Biotinylated Histone Peptide C->P2 D Acceptor Beads (Anti-GST) P4 Add Acceptor Beads D->P4 E Donor Beads (Streptavidin) P6 Add Donor Beads E->P6 P1->P2 P3 Incubate P2->P3 P3->P4 P5 Incubate P4->P5 P5->P6 P7 Incubate (in dark) P6->P7 P8 Read Plate P7->P8

Caption: AlphaScreen Experimental Workflow.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a serial dilution of 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4). The final DMSO concentration should be kept below 1%.

    • Dilute the GST-tagged bromodomain protein and the biotinylated histone peptide in the assay buffer to their optimal working concentrations (determined through initial titration experiments).

    • Prepare suspensions of anti-GST Acceptor beads and Streptavidin Donor beads in the assay buffer according to the manufacturer's instructions. Protect from light.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a white, opaque 384-well plate.

    • Add 5 µL of the pre-mixed bromodomain protein and biotinylated histone peptide solution to each well.

    • Seal the plate and incubate for 30 minutes at room temperature.

    • Add 5 µL of the diluted anti-GST Acceptor beads to each well.

    • Seal the plate and incubate for 60 minutes at room temperature.

    • Add 10 µL of the diluted Streptavidin Donor beads to each well under subdued light.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

    • Read the plate on an AlphaScreen-capable microplate reader.

Data Analysis and Interpretation
  • The raw AlphaScreen counts are plotted against the logarithm of the inhibitor concentration.

  • The data are then fitted to a four-parameter logistic equation to determine the IC50 value.

  • A known bromodomain inhibitor (e.g., JQ1) should be included as a positive control to validate the assay performance.

ParameterDescriptionExample Value (for a potent inhibitor)
IC50 The concentration of the inhibitor that reduces the AlphaScreen signal by 50%.100 nM
Hill Slope Describes the steepness of the dose-response curve.-1.0
Maximal Inhibition The percentage of signal reduction at saturating inhibitor concentrations.95%
Minimal Inhibition The percentage of signal reduction at the lowest inhibitor concentration.5%
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is the gold standard for measuring the thermodynamics of binding interactions.[9][10] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[11]

Principle of the Assay

A solution of the ligand (2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide) is titrated into a solution of the bromodomain protein in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[9][12]

Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis A Bromodomain Protein in Buffer P1 Load Protein into Sample Cell A->P1 B Ligand in Matched Buffer P2 Load Ligand into Syringe B->P2 P3 Equilibrate Temperature P1->P3 P2->P3 P4 Perform Titration (Serial Injections) P3->P4 P5 Record Heat Changes P4->P5 D1 Integrate Peaks P5->D1 D2 Plot Binding Isotherm D1->D2 D3 Fit to Binding Model D2->D3

Caption: ITC Experimental Workflow.

Step-by-Step Protocol
  • Sample Preparation:

    • Dialyze the purified bromodomain protein extensively against the chosen ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Dissolve the ligand in the final dialysis buffer to ensure a perfect buffer match. Any buffer mismatch will lead to large heats of dilution, confounding the data.[13]

    • Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the bromodomain protein solution (typically 10-50 µM) into the sample cell.

    • Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[14]

    • Set the experimental temperature (e.g., 25 °C) and allow the system to equilibrate.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

    • Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.

Data Analysis and Interpretation
  • Integrate the raw titration peaks to obtain the heat change for each injection.

  • Subtract the heat of dilution from the heat of binding.

  • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a one-site binding model to determine Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/Kd).[15]

ParameterDescriptionExample Value
Kd (Dissociation Constant) A measure of binding affinity. A lower Kd indicates a stronger interaction.500 nM
n (Stoichiometry) The number of ligand molecules that bind to one protein molecule.1.0
ΔH (Enthalpy Change) The heat released or absorbed upon binding.-10 kcal/mol
ΔS (Entropy Change) The change in the randomness of the system upon binding.-5 cal/mol·K
ΔG (Gibbs Free Energy Change) The overall energy change of the binding event.-8.6 kcal/mol
Protocol 3: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) for Target Engagement

TSA is a rapid and cost-effective method to assess ligand binding by measuring the change in the thermal stability of a protein upon ligand binding.[16][17] A stabilizing ligand will increase the melting temperature (Tm) of the protein.

Principle of the Assay

The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence. As the temperature is gradually increased, the protein denatures, leading to a sigmoidal increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A ligand that binds to and stabilizes the folded state of the protein will shift the equilibrium towards the folded state, resulting in a higher Tm.[16][18]

Experimental Workflow

TSA_Workflow cluster_prep Reagent Preparation cluster_assay qPCR Plate Setup cluster_qpcr Real-Time PCR Instrument cluster_analysis Data Analysis A Bromodomain Protein P1 Mix Protein, Ligand/DMSO, and Dye A->P1 B Ligand Dilution Series B->P1 C Fluorescent Dye (e.g., SYPRO Orange) C->P1 P2 Transfer to qPCR Plate P1->P2 Q1 Apply Thermal Gradient (e.g., 25-95 °C) P2->Q1 Q2 Monitor Fluorescence Q1->Q2 D1 Plot Fluorescence vs. Temperature Q2->D1 D2 Determine Tm (First Derivative) D1->D2 D3 Calculate ΔTm D2->D3

Caption: TSA Experimental Workflow.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a solution of the purified bromodomain protein (typically 2-5 µM) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a serial dilution of 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide in the same buffer.

    • Dilute the fluorescent dye stock solution (e.g., 5000x SYPRO Orange) into the buffer to a working concentration (e.g., 5x).

  • Assay Setup (96- or 384-well qPCR plate):

    • In each well, combine the protein solution, the ligand solution (or buffer/DMSO for control), and the dye solution to a final volume of 20-25 µL.

    • Seal the plate with an optically clear adhesive film.

    • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a thermal ramp from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a ramp rate of 0.5-1.0 °C/minute.

    • Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.

Data Analysis and Interpretation
  • Plot the fluorescence intensity as a function of temperature to generate the melting curves.

  • The Tm is determined by fitting the data to a Boltzmann equation or by calculating the peak of the first derivative of the melting curve.[19]

  • The change in melting temperature (ΔTm) is calculated as the difference between the Tm of the protein in the presence of the ligand and the Tm of the protein alone (ΔTm = Tm(protein+ligand) - Tm(protein)).

  • A positive ΔTm indicates that the ligand stabilizes the protein.

ParameterDescriptionExample Value
Tm (Apo Protein) The melting temperature of the protein without any ligand.45.0 °C
Tm (Protein + Ligand) The melting temperature of the protein in the presence of the ligand.48.5 °C
ΔTm The shift in the melting temperature upon ligand binding.+3.5 °C

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive characterization of 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide as a potential bromodomain ligand. By systematically employing AlphaScreen for initial screening and IC50 determination, ITC for detailed thermodynamic analysis, and TSA for confirming target engagement, researchers can gain a deep understanding of the compound's binding properties. This multi-assay approach ensures data integrity and provides a solid foundation for further lead optimization and drug development efforts targeting the therapeutically important family of bromodomain-containing proteins.

References

  • Dhalluin, C., Carlson, J. E., Zeng, L., He, C., Aggarwal, A. K., & Zhou, M. M. (1999). Structure and ligand of a histone acetyltransferase bromodomain.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Mujtaba, S., He, Y., Zeng, L., Farooq, A., Carlson, J. E., Ott, M., ... & Zhou, M. M. (2004). The role of human bromodomains in chromatin biology and gene transcription. Journal of molecular biology, 338(3), 619-634.
  • Loyola, A., & Almouzni, G. (2004). Bromodomains in living cells participate in deciphering the histone code. Trends in cell biology, 14(6), 279-281.
  • Gacias, M., Gerona-Navarro, G., & Plotnikov, A. N. (2014). A bead-based proximity assay for BRD4 ligand discovery. Methods in molecular biology (Clifton, N.J.), 1168, 145–158.
  • Wu, S. Y., & Chiang, C. M. (2007). The double bromodomain-containing chromatin adaptor Brd4 and transcriptional regulation. Journal of Biological Chemistry, 282(18), 13141-13145.
  • Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(1), 1-39.
  • Gallen, M., & D'Souza, A. (2020). The Bromodomain: A New Target in Emerging Epigenetic Medicine. ACS chemical biology, 15(2), 294–302.
  • Ciulli, A. (2013). Isothermal titration calorimetry: a biophysical method to characterize the interaction between label-free biomolecules in solution. Bio-protocol, 3(15), e845.
  • Moormann, A. E. (1993). Reductive amination of piperidines with aldehydes using borane-pyridine.
  • Gessner, V. H., & Däschlein, C. (2011). Reductive amination routes in the synthesis of piperidine iminosugars. Current Organic Synthesis, 8(2), 233-247.
  • García-Moreno, M. I., Ortiz Mellet, C., & García Fernández, J. M. (2011). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & biomolecular chemistry, 9(12), 4469-4472.
  • Hu, Y., Zhao, K., & Liu, Z. J. (2020). TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis. Biophysical journal, 118(3), 527–531.
  • BenchChem. (2025). Application Notes: High-Throughput Screening of dBRD4-BD1 Inhibitors Using AlphaScreen Technology. BenchChem.
  • Filippakopoulos, P., & Knapp, S. (2014). Structural features and inhibitors of bromodomains.
  • Paketuryte, V., Zubriene, A., Ladbury, J. E., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in molecular biology (Clifton, N.J.), 1964, 61–74.
  • AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery. AXXAM.
  • Liu, Z., Li, Y., Zhang, J., Wu, J., & Shi, Y. (2008). Structural basis and binding properties of the second bromodomain of Brd4 with acetylated histone tails. Biochemistry, 47(23), 6403–6413.
  • Prieto-Martínez, F. D., & Medina-Franco, J. L. (2018). Binding pocket of bromodomain and extraterminal domain (BET) bromomains.
  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Huck Institutes. (n.d.). Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences.
  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
  • AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. AMSBIO.
  • Feng, S., Chen, H., & Li, Y. (2022). A combinatorial screening protocol for identifying novel and highly potent dual-target inhibitor of BRD4 and STAT3 for kidney cancer therapy. Frontiers in pharmacology, 13, 1013626.
  • Wu, S. Y., & Chiang, C. M. (2016). The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins. Journal of molecular biology, 428(16), 3142-3162.
  • BPS Bioscience. (n.d.). BRD2 (BD2) Inhibitor Screening Assay Kit. BPS Bioscience.
  • Brand, M., et al. (2023). Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. Journal of Medicinal Chemistry, 66(23), 15998-16016.
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Chemical Science, 13(40), 11953-11964.
  • Stöckl, M., & Tuma, J. (2011). kinITC: A New Method for Obtaining Joint Thermodynamic and Kinetic Data by Isothermal Titration Calorimetry. Journal of the American Chemical Society, 133(49), 19931-19939.
  • ICE Bioscience. (n.d.). Thermal Shift Assay (TSA). ICE Bioscience.
  • SickKids Research Institute. (n.d.). The ITC experiment. SickKids Research Institute.
  • Wikipedia. (2023, November 28). Thermal shift assay. Wikipedia.
  • Reaction Biology. (n.d.). BRD1 Bromodomain Assay Service (ThermoShift). Reaction Biology.
  • Thermo Fisher Scientific. (n.d.). Protein Thermal Shift technology. Thermo Fisher Scientific.
  • Shriver, Z., & Sasisekharan, R. (2012). Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. Methods in molecular biology (Clifton, N.J.), 836, 171–184.
  • Schepmann, D., et al. (2013). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 346(10), 734-743.
  • SickKids Research Institute. (n.d.). ITC_General Introduction and Application Note.pub. SickKids Research Institute.
  • Proteos. (n.d.). Thermal Shift Assay. Proteos.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal.
  • Chupakhin, E., et al. (2023).
  • Singh, K., et al. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals, 65(10), 361-367.
  • Charles River Laboratories. (n.d.). Thermal Shift Assays.
  • Ndlovu, N., et al. (2022). Determination of Protein-Ligand Binding Affinities by Thermal Shift Assay. ACS Omega, 7(5), 4478-4487.
  • Gassama, A., & Diatta, A. (2015).
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. BenchChem.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)piperidine 96 7144-05-0. Sigma-Aldrich.

Sources

Application

High-performance liquid chromatography (HPLC) method for analyzing aminopiperidine compounds

Introduction & Mechanistic Challenges Aminopiperidines, such as 3-aminopiperidine, are highly polar, basic building blocks integral to the synthesis of numerous active pharmaceutical ingredients (APIs), most notably dipe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

Aminopiperidines, such as 3-aminopiperidine, are highly polar, basic building blocks integral to the synthesis of numerous active pharmaceutical ingredients (APIs), most notably dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin and linagliptin. However, analyzing these compounds via High-Performance Liquid Chromatography (HPLC) presents two distinct physicochemical challenges: severe peak tailing and poor optical detectability .

The Causality of Peak Tailing in Basic Amines

In reversed-phase liquid chromatography (RPLC), analyte retention is primarily driven by hydrophobic partitioning. However, basic compounds like aminopiperidines (pKa ~9–10) introduce a secondary retention mechanism. Standard silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. At a neutral mobile phase pH, these silanols deprotonate to form negatively charged species (Si-O⁻).

When a positively charged aminopiperidine traverses the column, it undergoes an ion-exchange interaction with these anionic silanols[1]. Because this ion-exchange kinetic process is significantly slower than hydrophobic partitioning, the analyte desorbs unevenly, resulting in severe peak asymmetry (tailing)[2].

Strategic Mitigation: To establish a robust method, we must eliminate this secondary interaction. This is achieved through two primary pathways:

  • Thermodynamic Suppression: Lowering the mobile phase pH to < 3.0 protonates the silanols, neutralizing their charge and shutting down the ion-exchange pathway[2].

  • Chemical Masking (Derivatization): Reacting the primary amine with an acylating agent (e.g., benzoyl chloride) converts the basic amine into a neutral amide, completely bypassing silanol interactions while simultaneously addressing the detection challenge[3][4].

Analytical Workflow & Decision Matrix

Because aliphatic aminopiperidines lack a conjugated π -system, they exhibit negligible UV absorbance above 210 nm. Relying on low-wavelength UV detection (<210 nm) introduces unacceptable baseline drift and solvent interference. Therefore, the analytical strategy must be dictated by the available detector technology.

G Start Aminopiperidine Sample CheckUV Has Strong UV Chromophore? Start->CheckUV PathYes Direct Analysis (e.g., Alogliptin) CheckUV->PathYes Yes PathNo Weak/No Chromophore (e.g., 3-AP) CheckUV->PathNo No HPLC_UV RP-HPLC with UV Detection (Base-deactivated C18, Low pH) PathYes->HPLC_UV Deriv Pre-column Derivatization (Benzoyl Chloride) PathNo->Deriv CAD Alternative Detection (CAD / ELSD / MS) PathNo->CAD Deriv->HPLC_UV HPLC_CAD RP-HPLC with CAD/MS (Mixed-mode, Volatile Buffer) CAD->HPLC_CAD

Workflow for selecting the optimal HPLC strategy for aminopiperidine compounds.

Protocol A: Direct Analysis via HPLC-CAD (Self-Validating System)

Charged Aerosol Detection (CAD) is a mass-based detection technique ideal for non-volatile analytes lacking a chromophore[5]. This protocol utilizes a volatile, low-pH buffer to simultaneously enable CAD compatibility and suppress silanol-driven tailing.

Materials & Reagents
  • Column: Base-deactivated C18 or Mixed-mode Ion-Exchange/Reversed-Phase column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: pH 3.0 protonates silanols; ammonium formate is fully volatile, preventing CAD nebulizer clogging).

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step-by-Step Methodology
  • System Equilibration: Flush the HPLC-CAD system with 50:50 Water:Acetonitrile for 15 minutes to clear residual non-volatile salts. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B until the CAD baseline noise stabilizes (< 0.5 pA peak-to-peak).

  • Sample Preparation: Dissolve the aminopiperidine standard/sample in Mobile Phase A to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Gradient:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the highly polar amine)

    • 2.0 - 8.0 min: Ramp to 60% B

    • 8.0 - 10.0 min: Hold at 60% B (Column wash)

    • 10.0 - 10.1 min: Return to 5% B

    • 10.1 - 15.0 min: Re-equilibration

  • Self-Validation (System Suitability):

    • Blank Injection: Inject diluent to ensure no ghost peaks elute at the aminopiperidine retention time.

    • Calibration Model: Because CAD response is inherently non-linear over wide dynamic ranges, you must apply a quadratic fit ( y=ax2+bx+c ) or a log-log transformation for the calibration curve. Linear regression will result in quantification errors at the extremes of the curve.

Protocol B: Pre-Column Derivatization for HPLC-UV

For laboratories lacking CAD or MS instrumentation, pre-column derivatization is mandatory. Reacting 3-aminopiperidine with benzoyl chloride introduces a highly conjugated phenyl ring, enabling sensitive UV detection at 254 nm, while neutralizing the basic amine to prevent peak tailing[3][4].

Materials & Reagents
  • Derivatization Reagent: Benzoyl Chloride (Analytical grade).

  • Solvent: Petroleum ether or Dichloromethane (Anhydrous)[3].

  • Column: Standard end-capped C18 column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Water and Acetonitrile (No complex buffers required since the analyte is now neutral).

Step-by-Step Methodology
  • Reaction Setup: Transfer 50 mg of the aminopiperidine sample into a dry, 20 mL glass scintillation vial. Dissolve in 5 mL of anhydrous petroleum ether[3].

  • Temperature Control: Place the vial in an ice bath and cool to 3°C. (Causality: The acylation reaction is highly exothermic; cooling prevents solvent boil-off and reduces the formation of degradation byproducts).

  • Derivatization: Slowly add 1.2 molar equivalents of benzoyl chloride dropwise while stirring magnetically. Allow the reaction to proceed for 30 minutes at 3°C[3][4].

  • Quenching & Extraction: Add 5 mL of 5% Sodium Bicarbonate ( NaHCO3​ ) solution to quench unreacted benzoyl chloride (converting it to water-soluble sodium benzoate). Vortex for 1 minute. Allow the phases to separate.

  • Sample Recovery: Extract the upper organic layer (containing the benzoylated aminopiperidine). Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 5 mL of 50:50 Water:Acetonitrile for HPLC injection.

  • Chromatographic Run: Run an isocratic method at 40% Acetonitrile / 60% Water with UV detection set to 254 nm.

  • Self-Validation (System Suitability):

    • Reagent Blank: Perform steps 1-6 omitting the aminopiperidine. A peak for benzoic acid (hydrolyzed benzoyl chloride) will appear early in the chromatogram. Ensure the resolution ( Rs​ ) between the benzoic acid peak and the target benzoyl-aminopiperidine peak is ≥2.0 .

Quantitative Data & Method Validation Summaries

The following tables synthesize typical validation parameters and chromatographic behaviors observed when applying the protocols described above to 3-aminopiperidine.

Table 1: Comparison of Analytical Strategies for Aminopiperidines

ParameterProtocol A (Direct HPLC-CAD)Protocol B (Derivatization HPLC-UV)
Target Analytes Aliphatic aminopiperidinesPrimary/Secondary aminopiperidines
Column Chemistry Mixed-mode or Base-deactivated C18Standard C18
Mobile Phase 20 mM Ammonium Formate (pH 3.0) / MeCNWater / MeCN (Unbuffered)
Detection Mode CAD (Universal, mass-based)UV (254 nm)
Sample Prep Time < 5 minutes (Dilution only)~45 minutes (Reaction & Extraction)
Peak Tailing Risk Moderate (Requires strict pH control)Low (Amine is chemically neutralized)

Table 2: Typical Method Validation Metrics

Validation MetricProtocol A (HPLC-CAD)Protocol B (HPLC-UV)
Limit of Detection (LOD) ~0.10 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.30 µg/mL~0.15 µg/mL
Linearity / Curve Fit Quadratic ( R2>0.995 )Linear ( R2>0.999 )
Spike Recovery (%) 95.0% - 102.0%98.0% - 101.5%
Precision (%RSD, n=6) < 2.0%< 1.5%

References

  • Peak Tailing in HPLC Element Lab Solutions
  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex
  • Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods Benchchem
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine Google P
  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector ResearchG

Sources

Method

Application Note: Investigating the Potential of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide as a Novel Additive in Peptide Coupling Reactions

An in-depth guide for researchers, scientists, and drug development professionals on the prospective applications of a novel piperidine derivative in peptide synthesis. Introduction: The Unceasing Quest for Peptide Synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the prospective applications of a novel piperidine derivative in peptide synthesis.

Introduction: The Unceasing Quest for Peptide Synthesis Optimization

The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The formation of the amide bond, the very essence of a peptide, is a deceptively simple reaction that, in practice, is fraught with challenges such as incomplete reactions, side-product formation, and the erosion of stereochemical integrity (racemization).[1][2][3] The success of both solid-phase peptide synthesis (SPPS) and solution-phase methods hinges on the careful selection of coupling reagents, additives, and bases that orchestrate the efficient and clean formation of this bond.[4][5]

While the field is mature, with a vast arsenal of phosphonium and aminium/uronium salt-based coupling reagents, the search for novel additives that can enhance coupling efficiency, suppress racemization, or improve the synthesis of "difficult" sequences is a constant endeavor.[6][7] This application note explores the theoretical potential and provides a practical framework for evaluating a novel compound, 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide , in the context of peptide coupling reactions.

This compound, not yet documented in the peptide synthesis literature, possesses a unique combination of functional groups that suggests it may serve as a valuable multifunctional additive. Its structure features a primary amine, a tertiary piperidine nitrogen, and a dimethylacetamide moiety, each of which could play a distinct role in the complex milieu of a peptide coupling reaction. This guide will provide the scientific rationale for its investigation and a detailed protocol for its systematic evaluation.

Structural Analysis and Hypothesized Roles

The potential utility of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide in peptide synthesis can be inferred from its molecular architecture. Let us dissect the compound to propose its plausible functions:

  • Primary Amine (-CH₂NH₂): The aminomethyl group presents a primary amine. While primary amines are the very groups we aim to acylate during peptide synthesis, in the context of an additive, this group's high basicity could allow it to function as a proton scavenger. However, its nucleophilicity also presents a significant risk of reacting with the activated carboxylic acid, leading to unwanted side products. Therefore, its application would likely be in scenarios where this reactivity is controlled or mitigated, or if it were used in a protected form.

  • Tertiary Piperidine Nitrogen: The piperidine ring is a well-known structural motif in organic chemistry.[8][9] In the context of Fmoc-SPPS, piperidine itself is the standard reagent for Fmoc deprotection due to its basicity and ability to trap the dibenzofulvene byproduct.[10][11][12] The tertiary nitrogen in this compound is a hindered base, analogous to commonly used non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Its primary role would likely be to maintain the basic environment required for the coupling reaction to proceed, by neutralizing the protonated amine of the incoming amino acid and any acidic byproducts.

  • N,N-dimethylacetamide Moiety: This functional group imparts significant polarity and hydrogen bond accepting capabilities to the molecule. N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are themselves excellent polar aprotic solvents used in peptide synthesis to solvate the growing peptide chain and reagents.[13] The presence of this moiety could potentially improve the solubility of reagents and peptide intermediates, thereby preventing aggregation and enhancing reaction kinetics, especially for hydrophobic or aggregation-prone sequences.

Based on this analysis, the most promising application for this compound is as a multifunctional basic additive , where the tertiary amine acts as the primary base, and the dimethylacetamide tail aids in solvation.

Hypothesized Mechanism as a Basic Additive

The diagram below illustrates the proposed role of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide (abbreviated as "AMDPA") as a base in a typical peptide coupling reaction mediated by a coupling reagent like HBTU.

Peptide_Coupling_with_AMDPA cluster_coupling Step 2: Nucleophilic Attack & Coupling Fmoc_AA Fmoc-AA-COOH Active_Ester Fmoc-AA-OBt (Active Ester) Fmoc_AA->Active_Ester + HBTU HBTU HBTU HBTU->Active_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Resin_NH2 H₂N-Peptide-Resin Resin_NH2->Peptide_Bond AMDPA AMDPA (Base) Protonated_AMDPA AMDPA-H⁺ AMDPA->Protonated_AMDPA Proton Scavenging Protonated_Resin H₃N⁺-Peptide-Resin Protonated_Resin->Resin_NH2 Deprotonation Protonated_Resin->Protonated_AMDPA H⁺ Transfer

Caption: Hypothesized role of AMDPA as a base in peptide coupling.

Protocol for Evaluation of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide in SPPS

This protocol is designed to systematically evaluate the efficacy of the title compound as a replacement for a standard base (DIPEA) in a model peptide synthesis.

3.1. Materials and Reagents

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (e.g., Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Standard Base: N,N-Diisopropylethylamine (DIPEA)

  • Test Compound: 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide (AMDPA)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing Solvents: Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Analytical Equipment: HPLC, Mass Spectrometer

3.2. Model Peptide Synthesis: Ala-Phe-Gly (AFG)

The tripeptide Ala-Phe-Gly is a simple model that allows for straightforward analysis by HPLC and MS.

3.3. Experimental Workflow for SPPS

The following diagram outlines the general workflow for solid-phase peptide synthesis, indicating the steps where the test compound will be evaluated.

SPPS_Workflow cluster_coupling_step Coupling Cycle (Repeat for each AA) start Start: Fmoc-Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 activate 4a. Pre-activate: Fmoc-AA + HBTU wash1->activate add_base 4b. Add Base: DIPEA (Control) or AMDPA (Test) activate->add_base couple 4c. Couple to Resin add_base->couple wash2 5. DMF Wash couple->wash2 ninhydrin 6. Ninhydrin Test (Check for completion) wash2->ninhydrin ninhydrin->couple If Incomplete (Recouple) final_deprotect 7. Final Fmoc Deprotection ninhydrin->final_deprotect If Complete wash3 8. Final Washes (DMF, DCM, IPA) final_deprotect->wash3 cleave 9. Cleave & Deprotect (TFA Cocktail) wash3->cleave analyze 10. Analysis (HPLC, MS) cleave->analyze end End: Crude Peptide analyze->end

Caption: General workflow for SPPS evaluation of AMDPA.

3.4. Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • First Amino Acid (Glycine) Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF and agitate for 3 minutes. Drain.

    • Add fresh 20% piperidine in DMF and agitate for 10 minutes. Drain.

    • Wash the resin 5 times with DMF.

  • Second Amino Acid (Phenylalanine) Coupling:

    • Activation: In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-Phe-OH and 3.9 equivalents (0.39 mmol) of HBTU in DMF.

    • Coupling (Control vs. Test):

      • Control Vessel: To the activated amino acid solution, add 8 equivalents (0.8 mmol) of DIPEA. Immediately add this mixture to the resin.

      • Test Vessel: To the activated amino acid solution, add 8 equivalents (0.8 mmol) of AMDPA. Immediately add this mixture to the resin.

    • Agitate the reaction vessels for 1-2 hours.

    • Drain the coupling solution and wash the resin 5 times with DMF.

    • Perform a ninhydrin test to check for reaction completion.

  • Repeat Cycles: Repeat the deprotection and coupling steps for the final amino acid (Alanine), using the respective base (DIPEA or AMDPA) for each vessel.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection as described in step 2.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x). Dry the resin under vacuum.

    • Add the cleavage cocktail (e.g., 3 mL) to the resin and agitate for 3 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Analyze the purity by reverse-phase HPLC.

    • Confirm the identity of the product by mass spectrometry.

Data Interpretation and Performance Metrics

To effectively evaluate the performance of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide (AMDPA), the results should be compared against the standard protocol using DIPEA. The following table outlines a suggested experimental design and the key metrics for comparison.

Experiment ID Base Used Equivalents of Base Key Performance Metric 1: Crude Purity (%) Key Performance Metric 2: Target Mass (m/z) Key Performance Metric 3: Racemization (%)
Control-1 DIPEA8 eq.Measure by HPLCConfirm by MSMeasure by Chiral HPLC (if applicable)
Test-1 AMDPA4 eq.Measure by HPLCConfirm by MSMeasure by Chiral HPLC (if applicable)
Test-2 AMDPA8 eq.Measure by HPLCConfirm by MSMeasure by Chiral HPLC (if applicable)
Test-3 AMDPA12 eq.Measure by HPLCConfirm by MSMeasure by Chiral HPLC (if applicable)

Interpretation of Results:

  • Crude Purity: A higher crude purity in the test experiments compared to the control would suggest that AMDPA is an effective, or even superior, base for the coupling reaction. This indicates efficient reaction driving and minimal side-product formation.

  • Target Mass Confirmation: Successful detection of the correct mass for the tripeptide (AFG-NH₂) confirms that the desired reaction occurred. The absence of masses corresponding to acylation of the AMDPA's primary amine is critical.

  • Racemization: For more sensitive syntheses involving racemization-prone residues (e.g., C-terminal Cysteine or Histidine), a chiral HPLC analysis would be necessary. Lower racemization levels with AMDPA would be a significant advantage.

Conclusion and Future Outlook

The exploration of novel additives is a vital part of advancing peptide synthesis technology. While 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide is not an established reagent, its unique chemical structure provides a strong rationale for its investigation as a multifunctional basic additive. The tertiary piperidine nitrogen offers the potential for a non-nucleophilic base, while the dimethylacetamide moiety may enhance solubility and prevent aggregation.

The provided protocol offers a clear and systematic path for researchers to evaluate this compound's performance against established standards. Should this compound prove effective, it could offer a new tool for peptide chemists, particularly for the synthesis of long or complex peptides where reaction environment and base choice are critical for success. Further studies could involve its application in synthesizing known "difficult" peptides, detailed racemization studies, and exploration of its use in solution-phase synthesis.

References

  • VertexAI Search. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • VertexAI Search. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • BenchChem. (2025). A Researcher's Guide to Peptide Coupling Reagents: A Comparative Review.
  • ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • PubMed. (2024). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents.
  • MDPI. (2024). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents.
  • ResearchGate. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.

Sources

Application

Application Note: In Vitro Evaluation Protocols for 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Scientific Rationale The compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Scientific Rationale

The compound 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide (CAS: 882562-49-4, PubChem CID: 16774281)[1][2] represents a versatile chemical scaffold frequently utilized in early-stage drug discovery. Featuring a piperidine ring substituted with a primary amine and a dimethylacetamide moiety, this structural motif is highly relevant in the design of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and central nervous system (CNS) modulators.

When evaluating novel synthetic building blocks or proprietary derivatives in cell culture, it is critical to establish a self-validating screening cascade . Rather than merely observing cell death, a robust preclinical workflow must differentiate between target-specific phenotypic modulation, off-target cytotoxicity, and vehicle-induced artifacts.

This application note outlines a comprehensive, target-agnostic cell culture protocol designed in accordance with the [3] and [4][5]. By combining ATP-based viability screening, high-content phenotypic imaging, and flow cytometry, this guide provides a multi-parametric approach to elucidating the compound's in vitro pharmacological profile.

Compound Handling & Formulation

Causality & Rationale

The presence of both a primary and a tertiary amine in 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide renders it basic. While it may form water-soluble salts, the free base is optimally dissolved in 100% Dimethyl Sulfoxide (DMSO) to ensure complete solvation and prevent precipitation in aqueous culture media.

Protocol: Stock Preparation
  • Solubilization: Dissolve the lyophilized powder in sterile, anhydrous DMSO to create a 10 mM master stock.

  • Aliquot Strategy: Divide the stock into 10 µL aliquots and store at -20°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the DMSO, which hydrolyzes the compound and degrades structural integrity.

  • Vehicle Control Limits: When dosing cells, the final concentration of DMSO in the culture medium must never exceed 0.1% (v/v) . Higher concentrations induce solvent-mediated lipid bilayer disruption and non-specific cytotoxicity, invalidating the assay[3].

Experimental Workflows & Protocols

Protocol A: ATP-Based Cell Viability Assay (Primary Screen)

Rationale: According to the Assay Guidance Manual, measuring intracellular ATP is the fastest, most sensitive, and least artifact-prone method for determining cell viability[3]. Unlike tetrazolium reduction assays (MTT/MTS) which rely on variable mitochondrial enzyme activity, ATP depletion is a direct, universal proxy for metabolic failure.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HepG2 for hepatotoxicity or HEK293 for general screening) at the logarithmic growth phase. Seed at a density of 5,000 cells/well in a solid-white 384-well microplate (white plates maximize luminescence reflection and prevent well-to-well optical crosstalk).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and recovery from trypsinization stress.

  • Dose-Response Treatment: Prepare a 10-point, 3-fold serial dilution of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide (ranging from 100 µM to 5 nM).

  • Self-Validating Controls:

    • Negative/Vehicle Control: 0.1% DMSO (Establishes 100% baseline viability).

    • Positive Control: 10 µM Staurosporine (A broad-spectrum kinase inhibitor that reliably induces apoptosis, used to calculate the Z'-factor).

  • Assay Execution: After 48 hours of compound exposure, equilibrate the plate to room temperature for 15 minutes. Add an equal volume (e.g., 25 µL) of ATP-luminescence reagent (e.g., CellTiter-Glo®) to each well.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate in the dark for 10 minutes to stabilize the luminescent signal, then read on a multi-mode microplate reader.

Protocol B: Apoptosis vs. Necrosis Flow Cytometry (Mechanistic Screen)

Rationale: If Protocol A indicates a reduction in viability, it is imperative to determine how the cells are dying. Annexin V binds to phosphatidylserine (PS) which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a DNA intercalator that only penetrates cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment: Treat cells in 6-well plates with the compound at its calculated IC₅₀ and IC₉₀ concentrations for 24 hours.

  • Harvesting: Collect both the culture supernatant (containing detached, dead cells) and the adherent cells via gentle Accutase treatment. Causality: Using harsh trypsin can cleave the membrane proteins required for Annexin V binding, leading to false negatives.

  • Staining: Wash the cell pellet twice in cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 617 nm for PI).

Data Presentation & Quality Control

To ensure the experimental system is self-validating and robust enough for regulatory or developmental progression (aligning with OECD TG 129 standards[4]), all data must meet strict quantitative metrics before IC₅₀ values are accepted.

Table 1: Quantitative Metrics for Assay Validation

MetricTarget ValueExperimental PurposeCausality / Rationale
Z'-Factor > 0.5Assay robustnessEnsures the signal window between the vehicle (0.1% DMSO) and positive control (Staurosporine) is statistically significant and distinct.
CV (%) < 10%Intra-plate reproducibilityConfirms pipetting accuracy, uniform cell seeding, and lack of edge-effects across the microplate.
S/B Ratio > 5.0Assay sensitivityValidates that the dynamic range of the luminescence reader is sufficient to detect partial inhibition accurately.

Table 2: Expected Dose-Response Readouts & Interpretation

Assay / ParameterPrimary ReadoutInterpretation of Signal DecreaseInterpretation of Signal Increase
ATP Luminescence RLU (Relative Light Units)Cytotoxicity or proliferation arrestHyper-proliferation or assay artifact
Annexin V (Flow) % FITC-positive cellsN/A (Baseline is naturally low)Induction of early, programmed apoptosis
PI (Flow) % PE-positive cellsN/A (Baseline is naturally low)Primary necrosis or late-stage apoptosis
High-Content Imaging Nuclear Area (µm²)Pyknosis (Nuclear condensation)Oncosis (Cellular swelling)

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental protocols and the putative mechanistic pathways evaluated during the screening of 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide.

Workflow A Compound Prep (DMSO Stock) C Treatment (0.1% DMSO limit) A->C B Cell Seeding (384-well plate) B->C D ATP Viability Assay C->D E High-Content Imaging C->E F Flow Cytometry (Annexin V/PI) C->F G Data Integration & IC50 Calc D->G E->G F->G

Figure 1: High-throughput screening workflow for compound evaluation and data integration.

Mechanism cluster_0 Phenotypic & Biochemical Responses Cmpd 2-(4-amino-1-piperidinyl)- N,N-dimethylacetamide Target Cellular Target / Membrane Receptor Cmpd->Target Stress Mitochondrial Stress Target->Stress Dose-dependent ATP ATP Depletion (Detected via Luminescence) Stress->ATP PS PS Externalization (Detected via Annexin V) Stress->PS Early Apoptosis Membrane Membrane Rupture (Detected via PI) Stress->Membrane Late Apoptosis / Necrosis

Figure 2: Mechanistic mapping of compound-induced cellular stress to specific assay readouts.

References

  • Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]

  • OECD Guidelines for the Testing of Chemicals: In Vitro Cytotoxicity (TG 129) Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • PubChem Compound Summary for CID 16774281 (2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide) Source: National Library of Medicine (NLM) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solubility for 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide in In Vitro Assays

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery scientists encountering solubility bottlenecks with 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and drug discovery scientists encountering solubility bottlenecks with 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide .

As a diamine compound featuring both a primary aminomethyl group and a tertiary piperidine nitrogen, its physicochemical behavior in aqueous media is heavily dictated by its ionization state. Below, we provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust and reproducible in vitro assay performance.

Part 1: Troubleshooting Guides & FAQs

Q1: I purchased the free base form of the compound. When I add it directly to my cell culture media (pH 7.4), it forms a cloudy suspension and won't dissolve. Why? A1: This is a classic microenvironmental pH phenomenon. While the compound is highly soluble when fully protonated (as a dication at pH 7.4), the free base solid is uncharged and lipophilic. When introduced into weakly buffered media, the compound rapidly extracts protons from the surrounding water. This creates a highly basic microenvironment (pH > 10) directly at the solid-liquid interface. This local alkalinization prevents further protonation, causing the compound to stall in its insoluble free-base form[1]. Solution: Do not dissolve the free base directly in media. Instead, pre-dissolve it in an unbuffered acidic vehicle (like 0.1 M HCl) to force complete protonation (in situ salt formation), or use a DMSO master stock followed by stepwise dilution.

Q2: I prepared a 50 mM stock in DMSO, but it "crashes out" when I dilute it to 100 µM in DMEM. How do I prevent this? A2: This precipitation is caused by "solvent shock." The rapid transition from an aprotic solvent (DMSO) to an aqueous environment forces the compound to aggregate before it has time to interact with the buffer and protonate. Solution: Perform a stepwise serial dilution. First, dilute your DMSO stock 1:10 into an intermediate slightly acidic buffer (e.g., pH 5.5). This pre-protonates the amines while they are still partially solvated by DMSO. Then, dilute this intermediate stock into your final culture media.

Q3: To keep the compound soluble, can I just increase the final DMSO concentration in my assay to 2%? A3: Absolutely not. Increasing DMSO compromises the scientific integrity of your assay. Extensive solvent tolerance studies demonstrate that DMSO concentrations above 1% (v/v) significantly skew cellular readouts, including IL-6 and reactive oxygen species (ROS) production[2]. Furthermore, high DMSO concentrations induce membrane pore formation and trigger apoptosis via caspase-9 and caspase-3 activation[3]. The gold standard for in vitro cell culture is to maintain final DMSO concentrations ≤ 0.1%[4].

Part 2: Mechanistic Visualizations

To fully understand the troubleshooting logic and the biological risks of improper solvent use, review the following mechanistic pathways.

Workflow A 2-[4-(Aminomethyl)piperidin-1-yl]- N,N-dimethylacetamide B Determine Physical Form A->B C Free Base Form B->C D Salt Form (e.g., HCl) B->D E Dissolve in 100% DMSO (Max 50 mM Stock) C->E F Dissolve in Aqueous Buffer (pH 5.0 - 6.0) D->F G Dilute into Assay Media (Target: ≤0.1% DMSO) E->G F->G H Validation: Measure OD600 (Blank = Media Only) G->H I OD600 < 0.01 (Fully Soluble) H->I J OD600 > 0.01 (Micro-precipitation) H->J K Proceed to Cell Assay I->K L Perform Stepwise Dilution or Add Co-solvent J->L L->G

Decision tree for optimizing solubility and validating complete dissolution.

Pathway DMSO DMSO Exposure (>1% v/v in Media) Membrane Membrane Pore Formation & Water Displacement DMSO->Membrane ROS Reactive Oxygen Species (ROS) Accumulation DMSO->ROS Casp9 Caspase-9 Activation Membrane->Casp9 Apoptosis Cellular Apoptosis & Confounded Assay Data ROS->Apoptosis Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Mechanistic pathway of DMSO-induced cytotoxicity in in vitro cell assays.

Part 3: Standardized Solubilization Protocols

Every protocol below is designed as a self-validating system . Do not proceed to biological testing without passing the validation checkpoints.

Protocol A: Preparation of a 10 mM Master Stock (DMSO Vehicle)

Use this protocol if you are working with the free base and require a non-aqueous master stock.

  • Weighing: Accurately weigh 2.41 mg of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide (Free base MW ≈ 241.33 g/mol ) into a sterile, amber microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. If visible particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation Checkpoint (Centrifugation): Centrifuge the tube at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube.

    • Pass: No visible pellet. The solution is optically clear.

    • Fail: A white pellet is present. Causality: The DMSO may have absorbed atmospheric water, reducing its solvation capacity. Discard and remake with fresh anhydrous DMSO.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles, which can lead to oxidation and degradation[4].

Protocol B: In Situ Salt Formation for Aqueous Assays

Use this protocol to convert the free base into a highly water-soluble dihydrochloride salt, completely bypassing the need for DMSO.

  • Suspension: Weigh 2.41 mg of the free base into a tube. Add 800 µL of sterile, deionized water. The compound will likely float or form a cloudy suspension.

  • Titration: The molecule contains two basic nitrogens. Add 2.0 molar equivalents of 0.1 M HCl (approx. 200 µL).

  • Ionization: Vortex the solution. The addition of HCl protonates the primary and tertiary amines, forming ion-dipole interactions with water and driving immediate dissolution[5].

  • Validation Checkpoint (Spectrophotometry): Transfer 100 µL of the solution to a microplate. Measure the optical density at 600 nm (OD600) against a water blank.

    • Pass: OD600 < 0.01. The compound is fully ionized and dissolved.

    • Fail: OD600 > 0.01. Micro-precipitation is occurring. Add an additional 0.1 equivalents of HCl and re-vortex.

  • Neutralization: Before adding to cells, dilute this acidic stock 1:100 into your highly buffered cell culture media (e.g., DMEM with 10% FBS). The media's buffering capacity will easily neutralize the trace amount of HCl without shifting the overall pH.

Part 4: Quantitative Data & Solvent Tolerance

To ensure your experimental design remains within safe physiological limits, refer to the summarized data below.

Table 1: Predicted Physicochemical Properties & Ionization

PropertyValue / CharacteristicImpact on In Vitro Solubilization
Molecular Weight ~241.33 g/mol (Free Base)Low MW favors rapid dissolution if ionization state is optimized.
Primary Amine pKa ~10.0 - 10.5Highly protonated at pH 7.4. Drives aqueous solubility via salt formation.
Piperidine pKa ~8.5 - 9.0Partially to fully protonated at pH 7.4.
Net Charge at pH 7.4 +2 (Dicationic)Excellent aqueous solubility if the buffer capacity prevents local alkalinization.

Table 2: Maximum Tolerated Solvent Concentrations for Cell Culture

SolventRecommended Final Conc.Cytotoxic ThresholdMechanistic Consequence of Exceeding Threshold
DMSO ≤ 0.1% (v/v) > 1.0% (v/v)Induces membrane pore formation, ROS generation, and caspase-mediated apoptosis[2],[3],[6].
Ethanol ≤ 0.1% (v/v)> 1.0% (v/v)Reduces ROS production in leukocytes; alters membrane fluidity[2].
HP-β-CD ≤ 2.0% (w/v)> 5.0% (w/v)Extracts cholesterol from lipid rafts, altering receptor signaling.

Part 5: References

  • 2 - nih.gov

  • 4 - researchgate.net

  • 3 - eppendorf.com

  • 6 - nikon.com 5.1 - nih.gov 6.5 - rsc.org

Sources

Optimization

Technical Support Center: Navigating the Stability of Piperidine Compounds in Aqueous Solutions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and practical solutions for addressing the stabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and practical solutions for addressing the stability issues commonly encountered with piperidine-containing compounds in aqueous solutions. The piperidine motif is a cornerstone in medicinal chemistry, but its inherent basicity and reactivity can present significant challenges during formulation, storage, and experimental handling.[1] This resource consolidates field-proven insights and troubleshooting strategies to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: My piperidine-containing compound is degrading in an aqueous solution. What are the most likely causes?

The degradation of piperidine compounds in aqueous environments is often multifaceted. The primary culprits are typically oxidation, hydrolysis (especially of functional groups on the piperidine ring or its substituents), and pH-dependent reactions.[2]

  • Oxidation: The nitrogen atom and adjacent carbon atoms in the piperidine ring are susceptible to oxidation, especially in the presence of atmospheric oxygen, light, and elevated temperatures.[3] This can lead to the formation of N-oxides, imines, and even ring-opening products.[3][4]

  • Hydrolysis: If your compound has labile functional groups, such as esters or amides, they can be susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[5][6]

  • pH-Dependent Degradation: The stability of many piperidine derivatives is highly dependent on the pH of the solution.[7][2][8] The protonation state of the piperidine nitrogen influences its reactivity and the stability of the overall molecule.[8][9]

Q2: I've observed a yellow or brown discoloration in my piperidine solution over time. What does this indicate?

Discoloration, typically to a yellow or brown hue, is a common indicator of oxidative degradation.[10] This is often caused by exposure to air and light, which can initiate the formation of colored impurities.[10] While the solution might still be usable for some less sensitive applications, for quantitative or biological studies, it is crucial to either purify the solution or, preferably, use a freshly prepared one.[10]

Q3: How does pH affect the stability of my piperidine compound?

The pH of an aqueous solution plays a critical role in the stability of piperidine derivatives due to the basic nature of the piperidine nitrogen (the pKa of protonated piperidine is approximately 11.2).[11]

  • Acidic Conditions (pH < pKa): The piperidine nitrogen will be protonated, forming a piperidinium salt. While this often increases aqueous solubility, the acidic environment can catalyze the hydrolysis of sensitive functional groups.[7][2][8]

  • Neutral to Basic Conditions (pH > pKa): The piperidine will exist primarily in its free base form. This form is more nucleophilic and can be more susceptible to certain degradation pathways, including oxidation.[8]

It is essential to determine the optimal pH range for the stability of your specific compound through a pH-stability profile study.[7][2]

Q4: What are the common degradation products of piperidine compounds?

Identifying degradation products is key to understanding the instability pathway. Common degradation products include:

  • Piperidine N-oxide: A direct product of the oxidation of the nitrogen atom.[3]

  • Imines (e.g., 2,3,4,5-tetrahydropyridine): Formed by the loss of hydrogen from the nitrogen and an adjacent carbon.[3][4]

  • Ring-Opening Products: More extensive degradation, often through oxidation or hydrolysis, can lead to the cleavage of the piperidine ring, resulting in various aldehydes, ketones, and carboxylic acids.[3][12]

  • Products of Hydrolysis: If your compound contains ester or amide functionalities, you will likely observe the corresponding carboxylic acid and alcohol or amine.[6]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common stability issues.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Appearance of new, unidentified peaks in your chromatogram over time.

Possible Cause: Degradation of the piperidine compound.

Troubleshooting Workflow:

G start Unexpected peaks observed forced_degradation Perform a forced degradation study (acid, base, peroxide, heat, light) start->forced_degradation identify_products Identify degradation products using LC-MS/MS forced_degradation->identify_products pathway Elucidate degradation pathway identify_products->pathway formulation Optimize formulation (pH, antioxidants, chelators) pathway->formulation storage Modify storage conditions (inert atmosphere, protect from light, lower temperature) pathway->storage end Stability-indicating method developed & stability improved formulation->end storage->end

Caption: Troubleshooting workflow for identifying degradation products.

Explanation of Steps:

  • Forced Degradation Study: Intentionally stress your compound under various conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[3][13][14][15][16][17] This will help in developing a stability-indicating analytical method.

  • Identify Degradation Products: Use a high-resolution mass spectrometer (LC-MS/MS) to determine the mass of the degradation products and elucidate their structures through fragmentation patterns.[18]

  • Elucidate Degradation Pathway: Based on the identified products, you can propose the most likely degradation mechanism.

  • Optimize Formulation and Storage: Armed with the knowledge of the degradation pathway, you can implement strategies to mitigate it. This may involve adjusting the pH of the solution, adding antioxidants or chelating agents, and optimizing storage conditions.[19]

Issue 2: Poor Reproducibility in Biological Assays

Symptom: Inconsistent results from biological experiments using the same stock solution of your piperidine compound.

Possible Cause: Degradation of the active compound in the assay medium or during storage.

Troubleshooting Workflow:

G start Inconsistent biological assay results fresh_solution Prepare fresh solutions immediately before each experiment start->fresh_solution stability_in_medium Assess stability of the compound in the assay medium over time fresh_solution->stability_in_medium storage_check Evaluate stability of stock solution under current storage conditions stability_in_medium->storage_check modify_storage Optimize stock solution storage (aliquot, -80°C, inert gas) storage_check->modify_storage in_situ Consider in situ generation for highly unstable compounds storage_check->in_situ If highly unstable end Improved assay reproducibility modify_storage->end in_situ->end

Caption: Workflow to address poor assay reproducibility.

Explanation of Steps:

  • Use Fresh Solutions: The simplest first step is to prepare a fresh solution of your compound for each experiment to rule out degradation during storage.[18]

  • Assess Stability in Assay Medium: Incubate your compound in the complete assay buffer for the duration of the experiment and analyze its stability by HPLC or LC-MS at different time points.

  • Evaluate Stock Solution Stability: If you must use a stock solution, assess its stability under your current storage conditions (e.g., temperature, light exposure).

  • Optimize Storage: For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles, storing at -80°C, and purging the headspace with an inert gas like nitrogen or argon before sealing.[3]

Experimental Protocols

Protocol 1: pH-Stability Profile of a Piperidine Compound

Objective: To determine the pH range where the piperidine compound exhibits maximum stability.

Materials:

  • Piperidine-containing compound

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • HPLC system with a suitable column and detector

  • pH meter

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a stock solution of the piperidine compound in a suitable solvent (e.g., methanol, acetonitrile).

  • In separate vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Measure and record the initial concentration (T=0) of the compound in each buffer using a validated HPLC method.

  • Incubate the vials at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).

  • At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze the concentration of the remaining parent compound by HPLC.

  • Plot the logarithm of the remaining concentration versus time for each pH to determine the degradation rate constant (k).

  • Finally, plot the log(k) versus pH to visualize the pH-stability profile.[7][2][20]

Data Presentation:

pHRate Constant (k) (hr⁻¹)Half-life (t½) (hr)
2.00.05013.9
4.00.01069.3
7.00.01546.2
9.00.03023.1
12.00.0808.7
Illustrative data
Protocol 2: Forced Degradation Study (Oxidative Stress)

Objective: To identify potential oxidative degradation products.

Materials:

  • Piperidine-containing compound

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Methanol or other suitable solvent

  • HPLC-MS/MS system

Procedure:

  • Prepare a solution of the piperidine compound in the chosen solvent.

  • Add the hydrogen peroxide solution to the compound solution.

  • Incubate the mixture at room temperature, protected from light.

  • At various time points (e.g., 2, 6, 12, 24 hours), take an aliquot of the reaction mixture.[5]

  • If necessary, quench the reaction (e.g., by adding a scavenger like sodium bisulfite).

  • Analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.[5]

Stabilization Strategies

Based on the understanding of the degradation pathways, the following strategies can be employed to enhance the stability of piperidine compounds in aqueous solutions:

  • pH Control: Formulate the solution at the pH of maximum stability as determined by the pH-stability profile. The use of appropriate buffer systems is crucial.[19]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidative degradation.[3]

  • Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the storage container with an inert gas (nitrogen or argon) can significantly reduce oxidative degradation.[3]

  • Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, can inhibit free radical-mediated oxidation.[3]

  • Chelating Agents: If metal ions are suspected to catalyze degradation, the inclusion of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[19]

  • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C or frozen) to slow down the rate of all chemical degradation reactions.[3]

  • Complexation: For certain molecules, complexation with cyclodextrins can protect the piperidine moiety from the aqueous environment, thereby enhancing stability.[19][21][22]

By systematically investigating the stability of your piperidine-containing compounds and implementing these targeted stabilization strategies, you can ensure the reliability and accuracy of your experimental data and the quality of your drug development candidates.

References

  • Lewis Acid-Catalyzed Ring-Opening Reactions of Semicyclic N,O-Acetals Possessing an Exocyclic Nitrogen Atom: Mechanistic Aspect and Application to Piperidine Alkaloid Synthesis. Journal of the American Chemical Society. Available from: [Link]

  • A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. Available from: [Link]

  • PIPERIDINE. Ataman Kimya. Available from: [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. Available from: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. Available from: [Link]

  • Proposed reaction mechanism of epoxide ring opening of propylene oxide with piperidine. ResearchGate. Available from: [Link]

  • (PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate. Available from: [Link]

  • Piperidine Synthesis. DTIC. Available from: [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. Available from: [Link]

  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). ResearchGate. Available from: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Available from: [Link]

  • A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed. Available from: [Link]

  • Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. ACS Publications. Available from: [Link]

  • Piperidine derivatives as stabilizers. Google Patents.
  • Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE. Part 1: Long-term thermal and photo-oxidation studies. ResearchGate. Available from: [Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Vrije Universiteit Brussel. Available from: [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. Available from: [Link]

  • Piperidine. Wikipedia. Available from: [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PMC. Available from: [Link]

  • Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight]...). ResearchGate. Available from: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. Available from: [Link]

  • Freeman-2011-Thermal-Degradation-and-Oxidation-of-Aqueous-Piperazine-for-Carbon-Dioxide-Capture.pdf. University Blog Service. Available from: [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. The Medical News. Available from: [Link]

  • Chemically stable piperidinium cations for anion exchange membranes. RSC Advances. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC-MS/MS Method Development for N,N-dimethylacetamide (DMA) and its Metabolites

Welcome to the technical support center for the quantification of N,N-dimethylacetamide (DMA) and its primary metabolites. This guide is designed for researchers, scientists, and drug development professionals, providing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the quantification of N,N-dimethylacetamide (DMA) and its primary metabolites. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the expertise to develop a robust, accurate, and reliable bioanalytical method.

Part 1: The Method - A Step-by-Step Protocol

Introduction & Analyte Overview

N,N-dimethylacetamide (DMA) is a highly polar organic solvent used in various industrial and pharmaceutical applications.[1][2] Due to potential occupational and patient exposure, monitoring its biological levels is crucial. In humans, DMA is metabolized primarily in the liver via cytochrome P450 enzymes (likely CYP2E1) through a stepwise N-demethylation process.[2][3][4]

The primary metabolites of interest for quantification are:

  • N-methylacetamide (NMA or MMAC): The major metabolite.[1][3]

  • Acetamide (AC): A subsequent demethylation product.[1][3]

  • N-hydroxymethyl-N-methylacetamide (DMAC-OH): An intermediate metabolite.[5][6]

These compounds are all small, polar, and highly water-soluble, which presents specific challenges for traditional reversed-phase liquid chromatography. This guide will focus on a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is better suited for retaining and separating such analytes.[7][8][9][10]

Experimental Workflow Diagram

The following diagram outlines the complete workflow from sample receipt to final data analysis.

HPLC-MS/MS Workflow for DMA Metabolites cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Add_IS Add Internal Standard (e.g., DMA-d9) Sample->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC System Supernatant->Injection HILIC HILIC Separation Injection->HILIC ESI Ionization (ESI+) HILIC->ESI MRM MS/MS Detection (MRM) ESI->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Regression Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for DMA metabolite quantification.

Detailed Protocol

1.3.1. Sample Preparation (Plasma)

  • Rationale: A simple protein precipitation is often sufficient for this assay. It's fast, cost-effective, and removes the majority of interfering proteins. Acetonitrile is the preferred precipitation solvent as it is also the primary organic component of the HILIC mobile phase, ensuring solvent compatibility with the initial chromatographic conditions.[11]

  • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of a working internal standard (IS) solution (e.g., 1 µg/mL N,N-dimethylacetamide-d9 in 50:50 acetonitrile:water).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

1.3.2. HPLC-MS/MS Conditions

  • Rationale: A HILIC column is chosen to provide adequate retention for the very polar DMA and its metabolites, which would otherwise elute in or near the void volume on a standard C18 column.[8][9] A gradient elution starting with high organic content allows for the retention of these polar compounds, while a gradual increase in the aqueous component facilitates their elution.[10] Ammonium formate is used as a mobile phase additive because it is volatile, MS-friendly, and helps to improve peak shape and ionization efficiency.[8]

ParameterRecommended Setting
HPLC System UPLC/UHPLC system capable of high pressure gradients
Column HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
Column Temp 40 °C
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol. 2 µL
Gradient 0-1.0 min (95% B), 1.0-4.0 min (95%→50% B), 4.0-4.5 min (50% B), 4.5-5.0 min (50%→95% B), 5.0-7.0 min (95% B)
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization, Positive (ESI+)
Key MS Parameters Capillary Voltage: 3.0 kV; Source Temp: 150°C; Desolvation Temp: 450°C

1.3.3. MS/MS Transitions (MRM)

  • Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantification. The precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). These transitions should be optimized for each specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (s)Cone (V)Collision (eV)
DMA88.144.10.052012
NMA (MMAC)74.144.10.051810
Acetamide60.144.00.05158
DMA-d9 (IS)97.149.10.052014

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during method development and routine analysis.

Question: My peaks for Acetamide and NMA are broad, tailing, or splitting. What's wrong?

  • Answer: This is a classic problem for small, highly polar analytes, especially in HILIC mode. Here is a checklist of potential causes and solutions:

    • Injection Solvent Mismatch: The most common cause. Your sample extract is dissolved in a solvent significantly "stronger" (more aqueous) than the initial mobile phase (high acetonitrile). This causes the sample to travel down the column before properly partitioning onto the stationary phase, leading to band broadening and splitting.[11]

      • Solution: If possible, reconstitute your final extract in a solvent that matches your initial mobile phase (e.g., 95% acetonitrile). If analyte solubility is an issue, keep the injection volume as small as possible (1-2 µL).

    • Insufficient Column Equilibration: HILIC requires a stable aqueous layer on the stationary phase for proper retention. Insufficient equilibration between gradient runs can lead to shifting retention times and poor peak shape.

      • Solution: Ensure your post-run equilibration time is adequate. A period equivalent to 5-10 column volumes is a good starting point. Monitor column pressure; a stable pressure trace at the end of the run indicates proper equilibration.[12]

    • Secondary Interactions: The silanol groups on the silica backbone of the column can have secondary ionic interactions with analytes, causing peak tailing.

      • Solution: Ensure your mobile phase buffer concentration is sufficient (5-10 mM is typical) and the pH is appropriate to keep your analytes in a consistent protonation state.[7]

Question: I'm observing low sensitivity and a noisy baseline. How can I improve my signal-to-noise ratio?

  • Answer: Low sensitivity can stem from the sample preparation, chromatography, or the mass spectrometer.

    • Suboptimal MS Parameters: The cone voltage and collision energy are critical for maximizing ion transmission and fragmentation.

      • Solution: Perform compound tuning for each analyte and the internal standard. Infuse a standard solution of each compound directly into the mass spectrometer and optimize the cone voltage (for the precursor ion) and collision energy (for the product ion) to achieve the maximum signal intensity.

    • Poor Ionization Efficiency: The composition of your mobile phase directly impacts how well your analytes are ionized in the ESI source.

      • Solution: Ensure a volatile acid (like formic acid) is present to promote protonation in positive mode. The high percentage of acetonitrile in HILIC mobile phases generally promotes efficient desolvation and ionization.[9]

    • Dirty Ion Source: Contamination in the ion source can suppress signal and increase noise.[13]

      • Solution: Follow the manufacturer's protocol for cleaning the ion source, including the capillary, skimmer cone, and ion transfer optics.

Question: My results are inconsistent, and I suspect matrix effects. How can I diagnose and mitigate this?

  • Answer: Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix—are a major challenge in bioanalysis.[14][15][16][17][18]

    • Diagnosis: The standard method is a post-extraction spike analysis.[17]

      • Protocol:

        • Extract a blank matrix sample (e.g., plasma from 6 different sources).

        • Spike the extracted blank supernatant with your analytes at a known concentration (e.g., medium QC). This is Sample A .

        • Prepare a neat solution of the analytes in the mobile phase at the same final concentration. This is Sample B .

        • Calculate the matrix effect: Matrix Effect (%) = (Peak Area of Sample A / Peak Area of Sample B) * 100.

        • A value < 100% indicates ion suppression.

        • A value > 100% indicates ion enhancement.

        • Values between 85% and 115% are often considered acceptable.

    • Mitigation Strategies:

      • Improve Sample Cleanup: While protein precipitation is fast, it may not be clean enough. Consider using Solid-Phase Extraction (SPE) for a more thorough cleanup.

      • Chromatographic Separation: Adjust your gradient to better separate your analytes from the regions where matrix components elute (often very early and very late in the run).

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[17] A SIL-IS like DMA-d9 will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification.

Part 3: Frequently Asked Questions (FAQs)

1. Why is a stable isotope-labeled (SIL) internal standard essential for this assay? A SIL-IS (e.g., DMA-d9, NMA-d3) is the gold standard in quantitative LC-MS/MS. It is chemically identical to the analyte but has a different mass. Because it shares the same physicochemical properties, it co-elutes chromatographically and experiences identical extraction recovery and matrix effects.[17] This allows it to correct for variations at every step of the process, from pipetting errors to ionization suppression, leading to superior accuracy and precision.

2. Can I use a C18 column instead of a HILIC column? While it's possible, it is not recommended for these analytes. DMA, NMA, and Acetamide are extremely polar and will have little to no retention on a standard C18 column, eluting with the solvent front.[8][10] This co-elution with salts and other early-eluting matrix components leads to severe ion suppression, poor peak shape, and unreliable quantification.[15]

3. What are the key parameters for bioanalytical method validation? According to regulatory guidelines from bodies like the FDA, a full validation should assess the following parameters[19][20][21]:

  • Selectivity and Specificity: Ensuring no interference at the retention time of the analytes.

  • Calibration Curve: Linearity, range, and weighting model.

  • Accuracy and Precision: Both within-run (intra-day) and between-run (inter-day).

  • Matrix Effect: Assessed in at least 6 different lots of matrix.[14]

  • Recovery: Extraction efficiency of the sample preparation process.

  • Stability: Including bench-top, freeze-thaw, and long-term storage stability of the analytes in the biological matrix.

4. My sample diluent contains a high percentage of water. Will this work with a HILIC method? Injecting a sample with a high water content into a HILIC system running a high organic mobile phase will cause significant peak distortion (splitting, fronting) for early eluting peaks.[11][12] Water is the "strong" solvent in HILIC.[7][8] If you cannot change your sample diluent, you must keep the injection volume to an absolute minimum (e.g., ≤ 2 µL) to mitigate these effects.

References

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: PMC (PubMed Central) URL: [Link]

  • Title: Mastering HILIC-Z Separation for Polar Analytes Source: Agilent URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Resolute Bio URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: HILIC Explained: What It Is & How It Works Source: Phenomenex URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bio URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: SpringerLink URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical Methods in Chemistry URL: [Link]

  • Title: Why HILIC is what your polar compounds need for purification Source: Buchi.com URL: [Link]

  • Title: Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry Source: PMC (PubMed Central) URL: [Link]

  • Title: Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics Source: PMC (PubMed Central) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA (U.S. Food and Drug Administration) URL: [Link]

  • Title: New Extraction Technique Tested on Polar Metabolites in Human Plasma Source: LCGC North America URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance Source: HHS.gov (U.S. Department of Health & Human Services) URL: [Link]

  • Title: FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation Source: ASCPT (American Society for Clinical Pharmacology & Therapeutics) URL: [Link]

  • Title: Sample preparation - Zhu Research Group Source: Zhu Lab - Johns Hopkins University URL: [Link]

  • Title: Development of UPLC-MS/MS method for the determination of polar metabolites Source: DiVA portal URL: [Link]

  • Title: Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry Source: Oxford Academic URL: [Link]

  • Title: Sample preparation for polar metabolites in bioanalysis Source: Analyst (RSC Publishing) URL: [Link]

  • Title: Health risks of N,N-dimethylacetamide (DMAC) in humans Source: Oxford Academic URL: [Link]

  • Title: Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan Source: PMC (PubMed Central) URL: [Link]

  • Title: n n dimethylacetamide – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Validation of a liquid chromatography‐tandem mass spectrometry method for simultaneous quantification of N,N‐dimethylacetamide and N‐monomethylacetamide in pediatric plasma Source: ResearchGate URL: [Link]

  • Title: Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Biological monitoring of occupational exposure to N,N-dimethylacetamide with identification of a new metabolite Source: PubMed URL: [Link]

  • Title: Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables Source: ALWSCI URL: [Link]

  • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories Source: ZefSci URL: [Link]

  • Title: A Tail of Two Peaks: Troubleshooting Poor Peak Shape Source: Agilent URL: [Link]

  • Title: Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Troubleshooting GC peak shapes Source: Element Lab Solutions URL: [Link]

  • Title: Separation of N,N-Dimethylacetamide on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: NEMI Method Summary - 535 (ITMS) Source: NEMI (National Environmental Methods Index) URL: [Link]

  • Title: Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver Source: PubMed URL: [Link]

Sources

Optimization

Medicinal Chemistry Support Center: Enhancing Piperidine Cell Permeability

Welcome to the Technical Support Center for piperidine-based drug development. Piperidine is a ubiquitous pharmacophore in medicinal chemistry, but its inherent physicochemical properties often present significant challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for piperidine-based drug development. Piperidine is a ubiquitous pharmacophore in medicinal chemistry, but its inherent physicochemical properties often present significant challenges for cellular permeability and oral bioavailability. This guide provides diagnostic principles, structural optimization strategies, and validated troubleshooting protocols to help you overcome these barriers.

Part 1: Diagnostic Principles – The Causality of Poor Permeability

Before modifying your compound or troubleshooting your assay, it is critical to understand why piperidine struggles to cross biological membranes.

The nitrogen atom in an unsubstituted piperidine ring possesses a localized lone pair of electrons, making it highly basic with a pKa of approximately 11.1[1]. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, >99.9% of piperidine molecules exist in the protonated (ionized) state .

Cell membranes consist of a lipophilic phospholipid bilayer. When a charged piperidine molecule attempts to passively diffuse across this barrier, it faces a massive desolvation energy penalty because it must shed its tightly bound aqueous hydration shell[1]. Therefore, successful permeability optimization relies on shifting the equilibrium toward the neutral species or increasing the thermodynamic drive for lipid partitioning.

Part 2: Structural Optimization FAQs

Q: How can I chemically modify the piperidine ring to improve passive diffusion without losing the basic nitrogen required for target binding? A: The most effective strategy is modulating the amine's basicity via the inductive effect. By introducing an electron-withdrawing group (EWG), such as a fluorine atom at the 3-position (β to the amine), electron density is pulled away from the nitrogen lone pair through the σ-bond network. This reduces the pKa from ~11.1 to approximately 8.5–9.0[1]. A lower pKa exponentially increases the fraction of neutral, membrane-permeable species at physiological pH. Furthermore, attenuating basicity via fluorination is a proven tactic to reduce off-target hERG potassium channel binding, a common liability for basic amines[2].

Q: If my compound is already neutral but still impermeable, what is the next logical step? A: If basicity is not the limiting factor, the issue is likely insufficient lipophilicity. Introducing a methyl group (e.g., 2-methylpiperidine) increases the partition coefficient (LogP) and adds steric bulk[3]. The increased lipophilicity thermodynamically favors partitioning into the lipid bilayer, enhancing passive transcellular diffusion.

Pathway1 A Piperidine Lead (Poor Permeability) B Analyze Physicochemical Properties A->B C1 High pKa (~11.1) Protonated at pH 7.4 B->C1 C2 Low Lipophilicity (LogP < 1) B->C2 D1 Fluorination (e.g., 3-Fluoro) Reduces pKa via Inductive Effect C1->D1 D2 Methylation (e.g., 2-Methyl) Increases LogP & Steric Bulk C2->D2 E Enhanced Passive Membrane Permeability D1->E D2->E

Figure 1: Decision tree for optimizing the physicochemical properties of piperidine-based leads.

Part 3: In Vitro Assay Troubleshooting FAQs (Caco-2)

Q: My Caco-2 assay shows a high efflux ratio (Papp B-A / A-B > 2). How do I know if this is due to poor passive permeability or active efflux? A: Piperidine derivatives are classic substrates for P-glycoprotein (P-gp/ABCB1) due to their basic nitrogen and lipophilic domains. To isolate intrinsic passive permeability, you must run an "Intrinsic Caco-2 Assay." This involves pre-incubating the monolayers with a chemical inhibitor cocktail (e.g., Tariquidar for P-gp)[4]. Tariquidar non-competitively inhibits the ATPase activity of P-gp, locking the transporter and preventing the efflux of your piperidine substrate. If the A-B permeability increases in the presence of inhibitors, your compound is highly permeable but actively effluxed. If Papp A-B remains low, the compound suffers from poor intrinsic passive diffusion.

Q: I increased the lipophilicity of my piperidine lead, but now my Caco-2 mass balance (recovery) has dropped below 80%. How do I fix this? A: Highly lipophilic compounds (LogP > 3) often suffer from non-specific binding to the plastic assay plates or become trapped within the intracellular lipid compartment of the Caco-2 cells. To resolve this, add 4.5% Bovine Serum Albumin (BSA) to the basolateral receiver chamber[5]. BSA acts as a thermodynamic protein sink, mimicking plasma protein binding. It actively pulls the lipophilic drug out of the lipid bilayer as it crosses the monolayer, maintaining the concentration gradient (sink conditions) and dramatically improving mass balance recovery[5].

Pathway2 A Caco-2 Assay Troubleshooting B1 Low Mass Balance (<80% Recovery) A->B1 B2 High Efflux Ratio (Papp B-A / A-B > 2) A->B2 C1 Add 4.5% BSA to Basolateral Chamber B1->C1 C2 Run Assay with Efflux Inhibitors (e.g., Tariquidar) B2->C2 D1 Maintains Sink Conditions & Reduces Non-Specific Binding C1->D1 D2 Isolates Intrinsic Passive Permeability C2->D2

Figure 2: Caco-2 assay troubleshooting logic for resolving low recovery and high efflux ratios.

Part 4: Data Center – Physicochemical Impact of Modifications

The following table summarizes the quantitative causality between specific piperidine structural modifications and their resulting physicochemical and ADME properties.

Scaffold ModificationMechanism of ActionApprox. pKa ShiftImpact on LogPPermeability EffecthERG Liability Impact
Unsubstituted Piperidine Baseline reference~11.1BaselinePoor (Highly ionized)High
3-Fluoropiperidine Inductive electron withdrawal-2.0 to -2.5MinimalSignificantly ImprovedReduced
3,3-Difluoropiperidine Strong inductive withdrawal-4.0 to -5.0MinimalHighly PermeableEliminated
2-Methylpiperidine Increased lipophilicity/sterics-0.2 to -0.5+0.4 to +0.6Moderately ImprovedModerately Reduced
Tetrahydropyridine Ring unsaturation-1.0 to -1.5+0.2 to +0.4Moderately ImprovedUnchanged

Part 5: Validated Experimental Protocols

Protocol: Intrinsic Caco-2 Permeability Assay with Efflux Inhibition & BSA Sink

This self-validating protocol is designed to isolate passive permeability from active efflux while preventing the loss of lipophilic piperidine derivatives.

Step 1: Monolayer Preparation & Quality Control

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Culture for 21 days to ensure full differentiation and tight junction formation.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber; a Papp < 0.5×10−6 cm/s confirms monolayer integrity.

Step 2: Inhibitor Pre-Incubation

  • Aspirate culture media and wash monolayers twice with Hank’s Balanced Salt Solution (HBSS).

  • Prepare the inhibitor cocktail: 2 µM Tariquidar (P-gp inhibitor) in HBSS.

  • Add the inhibitor cocktail to both the apical (pH 6.5) and basolateral (pH 7.4) chambers. Pre-incubate for 30 minutes at 37°C[4].

Step 3: Dosing & Sink Condition Setup

  • Prepare the dosing solution: 10 µM of the piperidine test compound in apical HBSS (pH 6.5) containing the inhibitor cocktail.

  • Prepare the receiver solution: Basolateral HBSS (pH 7.4) supplemented with 4.5% BSA to act as a thermodynamic sink[5].

  • Internal Controls: Include Atenolol (low permeability standard) and Propranolol (high permeability standard) in parallel wells to validate the assay's predictive power.

Step 4: Sampling & Analysis

  • Initiate the assay by replacing the apical buffer with the dosing solution.

  • At t=45 and t=120 minutes, withdraw 50 µL from the basolateral chamber and immediately replace it with 50 µL of fresh receiver solution (HBSS + 4.5% BSA) to maintain sink conditions.

  • Quench samples with cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes to precipitate the BSA.

  • Analyze the supernatant via LC-MS/MS to calculate the apparent intrinsic permeability ( Papp​ ).

Part 6: References

  • Chemistry Europe. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities.[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. [Link]

  • Molecular Pharmaceutics (ACS Publications). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development.[Link]

  • J-Stage. Intestinal Permeability of Drugs in Caco-2 Cells Cultured in Microfluidic Devices. [Link]

Sources

Troubleshooting

Refining derivatization techniques for aliphatic amines for improved sensitivity

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of aliphatic amines (primary, secondary, and pol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS Bioanalysis. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of aliphatic amines (primary, secondary, and polyamines). These analytes present a triad of analytical challenges: they lack natural chromophores/fluorophores, exhibit poor retention on standard reversed-phase (C18) columns due to their high polarity, and suffer from severe ion suppression in complex biological matrices.

To overcome these hurdles, chemical derivatization is employed to transform problematic amines into highly hydrophobic, easily ionizable derivatives. This guide provides field-proven, self-validating methodologies and troubleshooting strategies to master amine derivatization, specifically focusing on Dansyl Chloride (DNS-Cl) and Benzoyl Chloride (BzCl).

Derivatization Agent Selection Workflow

Selecting the correct derivatization agent depends heavily on your sample matrix and your sensitivity requirements. The logical relationship below outlines the decision-making process for routine bioanalysis.

DerivatizationDecision Start Aliphatic Amine Target Analysis Matrix Sample Matrix? Start->Matrix Aqueous Highly Aqueous (e.g., Saline, Urine) Matrix->Aqueous Organic Organic / Mixed (e.g., Extracts) Matrix->Organic BzCl Benzoyl Chloride (BzCl) Schotten-Baumann Rxn Fast, Room Temp Aqueous->BzCl Rapid (<5 min) Sensitivity Need Max ESI(+) Sensitivity? Aqueous->Sensitivity Dansyl Dansyl Chloride (DNS-Cl) Requires pH 9.5-10.5 Boosts ESI(+) signal Organic->Dansyl Heat + Base Sensitivity->Dansyl Yes (Tertiary amine tag) Fmoc Fmoc-Cl or AQC Routine Analysis Sensitivity->Fmoc No / Routine

Caption: Decision matrix for selecting aliphatic amine derivatization agents based on matrix and sensitivity.

Quantitative Comparison of Derivatization Agents

Understanding the mechanistic advantages of each reagent is critical for experimental design.

Derivatization AgentTarget Functional GroupsReaction EnvironmentESI-MS Sensitivity Gain MechanismTypical Reaction Time
Dansyl Chloride (DNS-Cl) Primary & Secondary Amines, PhenolspH 9.5–10.5 (Aprotic/Aqueous mix)Adds a highly basic tertiary amine (dimethylamino group) for extreme ESI(+) proton affinity.45–60 min (Heat required for steric hindrance)
Benzoyl Chloride (BzCl) Primary & Secondary Amines, AlcoholsAqueous (Schotten-Baumann, pH > 9)Increases hydrophobicity; improves C18 retention and shifts analytes out of suppression zones.1–5 min (Room temp)
Fmoc-Cl Primary & Secondary AminespH 7.5–9.0 (Borate buffer)Enhances hydrophobicity and provides strong fluorescence/UV tracking alongside MS.20–30 min
PPIA Aliphatic AminespH 10.5 (Acetonitrile/Aqueous)Yields stable fluorescent derivatives; MS limits of detection reach the femtomole range.15 min (60°C with EDC catalyst)

Validated Standard Operating Procedures (SOPs)

Every protocol must act as a self-validating system. The methodologies below incorporate internal quenching and isotopic labeling to ensure trustworthiness and prevent instrument fouling.

SOP A: Pre-Column Dansylation (DNS-Cl) for Maximum ESI(+) Sensitivity

Mechanistic Causality: DNS-Cl reacts exclusively with unprotonated amines. The addition of the dimethylaminonaphthalene moiety not only increases C18 retention but provides a highly basic tertiary amine that readily accepts a proton in positive electrospray ionization (ESI+), drastically lowering the limit of detection[1].

  • Step 1: Buffer Preparation. Prepare a 100 mM sodium carbonate/bicarbonate buffer (pH 9.5–9.8).

    • Causality: The pH must be above the pKa of the aliphatic amine (~9.0) to ensure it is nucleophilic, but strictly below 10.5 to prevent the rapid, competitive hydrolysis of DNS-Cl into non-reactive dansyl acid[2].

  • Step 2: Reagent Preparation. Dissolve DNS-Cl in anhydrous acetone or acetonitrile to a concentration of 10 mg/mL. Use immediately.

  • Step 3: Reaction. In a microcentrifuge tube, mix 50 µL of the sample extract, 50 µL of the carbonate buffer, and 100 µL of the DNS-Cl solution. Incubate at 40°C for 45–60 minutes in the dark[1].

  • Step 4: Quenching (Critical Step). Add 10 µL of 10% ammonium hydroxide or 100 mM proline.

    • Causality: Unreacted DNS-Cl will precipitate in aqueous mobile phases and severely foul your LC column. Quenching converts excess reagent into a highly polar, early-eluting derivative that will not interfere with your target analytes[1].

SOP B: Aqueous Benzoylation (BzCl) for High-Throughput Analysis

Mechanistic Causality: BzCl utilizes the base-catalyzed Schotten-Baumann reaction, allowing direct derivatization in highly aqueous matrices (like saline or urine) without prior extraction. It forms highly stable amides with primary and secondary amines[3].

  • Step 1: Buffer Addition. Add 40 µL of 100 mM sodium carbonate to 10 µL of the aqueous sample to drive the pH > 9.

  • Step 2: Reaction. Add 40 µL of 2% (v/v) Benzoyl Chloride in acetonitrile. Vortex vigorously for 1–5 minutes at room temperature.

    • Causality: Because BzCl is insoluble in water, it forms micro-droplets ("beads"). The reaction occurs at the biphasic surface. Vortexing maximizes the surface area until the beads disappear[3].

  • Step 3: Self-Validation via SIL-IS. Add a Stable Isotope-Labeled Internal Standard (SIL-IS). For absolute quantification, synthesize your own SIL-IS by derivatizing a pooled sample aliquot with 13C6-labeled Benzoyl Chloride and spiking it into your samples[3].

  • Step 4: Acidification. Add 10 µL of 1% sulfuric or phosphoric acid.

    • Causality: Acidification halts the reaction, neutralizes the carbonate buffer, and stabilizes the benzoylated derivatives prior to UHPLC-MS/MS injection[4].

Troubleshooting Guide & FAQs

Q1: I am seeing multiple chromatographic peaks for a single polyamine analyte (e.g., spermidine or putrescine). How do I fix this? Causality: Polyamines possess multiple primary and secondary amine sites. If the derivatization reagent is not in a vast molar excess, the reaction will yield a stochastic mixture of mono-, di-, and tri-derivatized products. Solution: Increase the concentration of the derivatizing agent (e.g., DNS-Cl) by 5- to 10-fold. Ensure the reaction time is extended (up to 60 mins to overcome steric hindrance at secondary amine sites) and verify that the pH remains stable throughout the reaction. The generation of HCl during benzoylation or dansylation can lower the pH and halt the reaction prematurely if the buffer capacity is insufficient.

Q2: My Dansyl chloride reaction yields very low analyte sensitivity, but I see a massive, broad peak at the solvent front or early retention time. What happened? Causality: The massive early-eluting peak is likely dansyl acid (DNS-OH), the hydrolysis product of DNS-Cl. This occurs if the reaction pH is too high (>10.5), if the matrix contains excessive water without enough organic co-solvent, or if the DNS-Cl stock was exposed to moisture during storage. Solution: Prepare DNS-Cl in strictly anhydrous aprotic solvents (acetone or ACN). Check the pH of your sample-buffer mixture prior to reagent addition; it must be tightly buffered at pH 9.5–9.8[2]. Always store DNS-Cl in a desiccator.

Q3: How can I overcome severe matrix effects and ion suppression even after derivatization? Causality: While derivatization increases hydrophobicity and shifts analytes away from early-eluting polar matrix components (like salts), co-eluting neutral lipids or excess derivatization byproducts can still cause ESI suppression in the MS source. Solution: Implement a self-validating quantification system using Stable Isotope-Labeled Internal Standards (SIL-IS). As outlined in SOP B, synthesizing 13C6-benzoylated analogs perfectly corrects for matrix-derived ionization biases[3]. Alternatively, perform a post-derivatization Solid Phase Extraction (SPE) cleanup to remove excess quenched reagent and buffer salts.

Q4: Why are my secondary amines derivatizing much slower than my primary amines? Causality: Steric hindrance. Secondary amines have a bulkier microenvironment, reducing the nucleophilic attack rate on the bulky sulfonyl group of DNS-Cl or the carbonyl carbon of BzCl. Solution: For sterically hindered secondary amines, elevate the reaction temperature (e.g., 60°C for DNS-Cl) and extend the incubation time. Alternatively, utilize a highly reactive catalyst like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) if using alternative labeling strategies like PPIA[5].

References

  • Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality - MDPI URL:[Link][2]

  • Targeted quantification of amino acids by dansylation - PMC (National Institutes of Health) URL:[Link][1]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC (National Institutes of Health) URL:[Link][4]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) - Analytical Chemistry (ACS Publications) URL:[Link][3]

  • Precolumn Derivatization-High Performance Liquid Chromatography for the Determination of Aliphatic Amines with Fluorescence Detection and Mass Spectrometry Identification - ResearchGate URL:[Link][5]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide with other bromodomain inhibitors

In the dynamic landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target in oncology and inflammation. These epigenetic "readers" rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of epigenetic drug discovery, the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a critical therapeutic target in oncology and inflammation. These epigenetic "readers" recognize acetylated lysine residues on histones and other proteins, playing a pivotal role in transcriptional regulation. This guide provides a comprehensive comparison of the pan-BET inhibitor Birabresib (formerly OTX-015) with other classes of bromodomain inhibitors, including the prototypical pan-inhibitor JQ1, domain-selective inhibitors, and the next-generation BET protein degraders. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed protocols for their evaluation.

While the compound 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide is not a recognized bromodomain inhibitor, its constituent N,N-dimethylacetamide (DMA) has been noted for its epigenetic activity, including binding to bromodomains. This observation underscores the broad potential for chemical scaffolds to interact with epigenetic targets, though this guide will focus on well-characterized and potent inhibitors.

The Landscape of BET Inhibition: A Mechanistic Overview

The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key regulators of gene transcription, particularly of oncogenes like MYC.[1][2] Their inhibition has proven to be a promising strategy in various cancers. The evolution of BET inhibitors has led to three major classes, each with a distinct mechanism of action.

  • Pan-BET Inhibitors: These compounds, such as Birabresib (OTX-015) and JQ1 , non-selectively bind to the acetyl-lysine binding pockets of the two tandem bromodomains (BD1 and BD2) of all BET proteins.[3][4] This competitive inhibition displaces BET proteins from chromatin, leading to the downregulation of target gene transcription.[3]

  • Domain-Selective BET Inhibitors: Recognizing that the two bromodomains, BD1 and BD2, may have non-redundant functions, selective inhibitors have been developed.[1][5] BD1 is more implicated in oncogenic gene regulation, while BD2 appears to play a more significant role in inflammation.[1][6] ABBV-744 is a notable example of a BD2-selective inhibitor, designed to potentially reduce the toxicities associated with pan-BET inhibition while retaining therapeutic efficacy in specific contexts.[7][8]

  • BET Protein Degraders (PROTACs): Representing a paradigm shift, these molecules, such as ARV-825 , do not just inhibit but eliminate BET proteins.[9] They are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target BET protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9][10]

cluster_0 Mechanism of Action cluster_1 Cellular Outcome Pan_BET Pan-BET Inhibitors (e.g., Birabresib, JQ1) Inhibition Transcriptional Inhibition Pan_BET->Inhibition Competitive Binding to BD1 & BD2 Selective_BET Domain-Selective Inhibitors (e.g., ABBV-744) Selective_BET->Inhibition Selective Binding to BD1 or BD2 BET_Degraders BET Degraders (PROTACs) (e.g., ARV-825) Degradation Protein Degradation BET_Degraders->Degradation Ubiquitination & Proteasomal Degradation

Caption: Comparative mechanisms of different classes of BET inhibitors.

Comparative Efficacy: A Data-Driven Analysis

The choice of a bromodomain inhibitor is dictated by the specific research question or therapeutic goal. The following table summarizes key efficacy parameters for representative inhibitors from each class.

Inhibitor ClassRepresentative CompoundTarget(s)IC50 (nM)Key Cellular EffectsPotential AdvantagesPotential Disadvantages
Pan-BET Inhibitor Birabresib (OTX-015) BRD2, BRD3, BRD410-19 (cell-free)Downregulation of MYC, cell cycle arrest, apoptosisBroad anti-cancer activityOn-target toxicities (thrombocytopenia, GI effects)
Pan-BET Inhibitor JQ1 BRD2, BRD3, BRD4, BRDT~50Downregulation of MYC, anti-proliferative in various cancersWell-characterized tool compoundPoor pharmacokinetic properties
BD2-Selective Inhibitor ABBV-744 BD2 of BETs4-18 (for BD2)Anti-proliferative in AML and prostate cancerImproved therapeutic index, reduced toxicityNarrower spectrum of anti-cancer activity
BET Degrader ARV-825 BRD2, BRD3, BRD4<5 (cellular)Potent and sustained degradation of BET proteinsOvercomes inhibitor resistance, prolonged effectPotential for off-target degradation, complex pharmacology

IC50 values can vary depending on the assay and cell line used.

Experimental Protocols for Efficacy Evaluation

The rigorous evaluation of bromodomain inhibitors requires a multi-faceted approach, from biochemical assays to in vivo models.

Biochemical Assays for Potency Determination

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method to determine the IC50 of an inhibitor. It measures the disruption of the interaction between a BET bromodomain and an acetylated histone peptide.

Protocol: TR-FRET Assay

  • Reagents and Materials:

    • 384-well, low-volume, non-binding surface plates.

    • Recombinant His-tagged BRD4-BD1.

    • Biotinylated H4 peptide (acetylated at K5, K8, K12, K16).

    • Europium-labeled anti-His antibody (donor).

    • Streptavidin-conjugated Allophycocyanin (APC) (acceptor).

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA.

    • Test inhibitors serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of serially diluted inhibitor or DMSO (control) to the wells.

    • Add 4 µL of a solution containing His-BRD4-BD1 and Biotin-H4 peptide to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of a solution containing the anti-His-Eu and Streptavidin-APC antibodies.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to that at 620 nm.

    • Plot the ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

cluster_0 TR-FRET Assay Workflow Start Start Add_Inhibitor Add Inhibitor/ DMSO Start->Add_Inhibitor Add_Protein_Peptide Add His-BRD4-BD1 & Biotin-H4 Peptide Add_Inhibitor->Add_Protein_Peptide Incubate1 Incubate 15 min Add_Protein_Peptide->Incubate1 Add_Antibodies Add Anti-His-Eu & SA-APC Incubate1->Add_Antibodies Incubate2 Incubate 60 min Add_Antibodies->Incubate2 Read_Plate Read Plate (TR-FRET) Incubate2->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET based IC50 determination assay.

Cellular Assays for Anti-Proliferative Effects

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Protocol: MTT Cell Viability Assay

  • Reagents and Materials:

    • 96-well cell culture plates.

    • Cancer cell line of interest (e.g., MV-4-11 for AML).

    • Complete cell culture medium.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO).

    • Test inhibitors.

  • Procedure:

    • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

    • Treat cells with a serial dilution of the inhibitor for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control.

    • Plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Target Engagement in a Cellular Context

Confirming that an inhibitor binds to its intended target within a living cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11][12]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Reagents and Materials:

    • Intact cells.

    • PBS and protease inhibitors.

    • Liquid nitrogen.

    • PCR tubes.

    • Thermal cycler.

    • Lysis buffer.

    • Antibodies for Western blotting.

  • Procedure:

    • Treat cells with the inhibitor or vehicle control.

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thawing (e.g., three cycles in liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody against the target protein (e.g., BRD4).

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

cluster_0 CETSA Workflow Start Start Treat_Cells Treat Cells with Inhibitor Start->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Heat_Samples Heat Samples (Temperature Gradient) Harvest_Cells->Heat_Samples Lyse_Cells Lyse Cells (Freeze-Thaw) Heat_Samples->Lyse_Cells Centrifuge Centrifuge to Separate Soluble & Precipitated Fractions Lyse_Cells->Centrifuge Western_Blot Analyze Soluble Fraction by Western Blot Centrifuge->Western_Blot Analyze_Curve Analyze Melting Curve Shift Western_Blot->Analyze_Curve End End Analyze_Curve->End

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: Optimizing ADME and Target Affinity with the 2-(4-Amino-1-piperidinyl)-N,N-dimethylacetamide Scaffold

Executive Summary In modern drug discovery, optimizing the solvent-exposed "linker" or "tail" of a pharmacophore is often the deciding factor between a chemical probe and a viable clinical candidate. This is especially t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, optimizing the solvent-exposed "linker" or "tail" of a pharmacophore is often the deciding factor between a chemical probe and a viable clinical candidate. This is especially true for bulky molecules like PROTACs, Ligand-Directed Degraders (LDDs), and kinase inhibitors. Traditional basic amines (e.g., unsubstituted piperidines or simple alkylamines) frequently suffer from poor metabolic stability, low aqueous solubility, or severe hERG channel liability.

This guide objectively compares the 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide scaffold against traditional basic moieties. By acting as a privileged solubilizing group and an electronic shield, this specific acetamide-piperidine combination perfectly balances target affinity, pharmacokinetic (PK) exposure, and cardiac safety[1],[2].

Mechanistic Rationale: The "Why" Behind the Scaffold

As an Application Scientist, it is critical to understand that substituting a linker is never just a structural exercise; it is a physicochemical tuning process. The superiority of the 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide moiety stems from three distinct mechanistic advantages:

  • Solubility via Controlled Basicity: The piperidine nitrogen provides a basic center (pKa ~ 8.5) that ensures protonation at physiological pH, driving aqueous solubility without overly basic properties that could lead to lysosomal trapping.

  • hERG Mitigation via Steric Shielding: Typical hERG channel blockers are highly lipophilic, polyaromatic basic amines[3]. The addition of the N,N-dimethylacetamide tail introduces a polar, sterically bulky group adjacent to the basic amine. This lowers the overall lipophilicity (LogD) and disrupts the hydrophobic π -cation interactions required for hERG binding[2].

  • Enhanced Target Affinity: The acetamide carbonyl acts as a potent hydrogen bond acceptor. In recent structure-based designs of BCL6 degraders, this specific vector was shown to engage solvent-exposed residues on the target protein, increasing binding affinity and ternary complex formation[1],[4].

SAR_Logic A Hydrophobic Core (Target Binding) B 4-Aminopiperidine (Solubility/Vector) A->B SNAr Coupling C N,N-dimethylacetamide (ADME/hERG Shield) B->C N-Alkylation D Optimized Scaffold - High Solubility - Low Clearance - hERG Safe C->D Synergistic Integration

SAR optimization logic using the 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide scaffold.

Comparative SAR Analysis

To objectively evaluate performance, the table below synthesizes representative in vitro SAR data comparing the 2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide linker against traditional alternatives attached to a generic target-binding core (e.g., an indazole-based BCL6 degrader or kinase inhibitor)[4],[3].

Scaffold Moiety (Linker)Target IC₅₀ (nM)Aqueous Sol. (µM)hERG IC₅₀ (µM)HLM CL_int (µL/min/mg)
Unsubstituted Piperidine 151201.2 (High Risk)85 (High Clearance)
Morpholine 45>200>30 (Safe)140 (Very High Clearance)
N-Methylpiperazine 25>2008.5 (Moderate Risk)65 (Moderate Clearance)
2-(4-amino-1-piperidinyl)-N,N-dimethylacetamide 8 >200 >30 (Safe) 22 (Low Clearance)

Data Interpretation: While morpholine effectively mitigates hERG toxicity, it suffers from rapid oxidative metabolism (high CL_int) and a drop in target affinity. The N,N-dimethylacetamide analog achieves the lowest intrinsic clearance due to the steric bulk of the acetamide group protecting the piperidine ring from CYP450-mediated N-dealkylation, while simultaneously boosting target affinity via hydrogen bonding[1].

Experimental Protocols & Workflows

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the synthesis and biological evaluation of this scaffold.

Protocol A: Synthesis via SNAr and N-Alkylation
  • SNAr Coupling: React the core aryl-fluoride (1.0 eq) with 4-Boc-aminopiperidine (1.2 eq) in DMSO at 90°C.

    • Causality: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HF byproduct without competing with the piperidine for the electrophilic center.

  • Boc Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

    • Causality: TFA selectively cleaves the tert-butyl ester via a stable carbocation intermediate, leaving the core heterocycle intact.

  • N-Alkylation: React the free piperidine intermediate with 2-chloro-N,N-dimethylacetamide (1.1 eq) and K₂CO₃ (3.0 eq) in DMF at 60°C.

    • Causality: K₂CO₃ provides mild, insoluble basicity that prevents over-alkylation, while DMF ensures the complete dissolution of the polar intermediates to drive the reaction to completion.

Protocol B: In Vitro Microsomal Stability (HLM) Assay

This assay determines the intrinsic clearance (CL_int), validating the metabolic stability of the acetamide shield.

  • Incubation: Combine 1 µM of the test compound with Human Liver Microsomes (HLM) at a protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A 1 µM concentration ensures the compound remains well below the Km​ for most CYP enzymes, guaranteeing first-order depletion kinetics.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor required to activate the CYP450 catalytic cycle. Without it, the assay serves as a negative control for non-CYP degradation.

  • Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly precipitates the microsomal proteins, halting the enzymatic reaction. The internal standard normalizes any injection volume variability during mass spectrometry.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and calculate half-life ( t1/2​ ) and CL_int.

Workflow S1 1. Compound Incubation (1 µM + Human Liver Microsomes) S2 2. NADPH Addition (Initiate Reaction at 37°C) S1->S2 S3 3. Aliquot Sampling (0, 5, 15, 30, 60 min) S2->S3 S4 4. Quench Reaction (Cold Acetonitrile + IS) S3->S4 S5 5. LC-MS/MS Analysis (Quantify Parent Depletion) S4->S5 S6 6. Data Processing (Calculate CL_int & t1/2) S5->S6

Step-by-step in vitro microsomal stability assay workflow for ADME profiling.

References

  • Shunatona, H. P., et al. "Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760." Journal of Medicinal Chemistry, 2025, 68(20), 21502-21519.[Link]

  • "Medicinal chemistry strategies to lower the hERG activity." RSC Medicinal Chemistry, 2024.[Link]

  • "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter, 2024.[Link]

Sources

Validation

Cross-validation of analytical methods for the detection of N,N-dimethylacetamide and its metabolites

Title: Cross-Validation of Analytical Platforms for N,N-Dimethylacetamide and Metabolite Detection: A Strategic Guide Executive Summary As a Senior Application Scientist, I frequently encounter laboratories struggling to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Validation of Analytical Platforms for N,N-Dimethylacetamide and Metabolite Detection: A Strategic Guide

Executive Summary As a Senior Application Scientist, I frequently encounter laboratories struggling to harmonize pharmacokinetic (PK) and toxicokinetic data when transitioning between legacy and modern analytical platforms. N,N-Dimethylacetamide (DMA) is a ubiquitous polar aprotic solvent used in pharmaceutical manufacturing and as a critical excipient in intravenous formulations (e.g., busulfan conditioning regimens)[1],[2]. However, its dose-limiting hepatotoxicity and neurotoxicity necessitate rigorous therapeutic drug monitoring and occupational exposure assessment[2].

The primary analytical challenge lies not just in quantifying the parent compound, but in accurately capturing its primary, pharmacologically active metabolite: N-monomethylacetamide (NMMA)[1]. This guide provides a comprehensive, field-proven framework for cross-validating legacy Gas Chromatography-Mass Spectrometry (GC-MS) methods against modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms, ensuring compliance with global regulatory standards.

The Mechanistic Challenge: Analyte Stability

DMA is metabolized in the liver via CYP450-mediated N-demethylation to yield NMMA, which is subsequently demethylated to acetamide[2],[3].

Metabolism DMA N,N-Dimethylacetamide (DMA) NMMA N-Monomethylacetamide (NMMA) DMA->NMMA CYP450 N-demethylation Acetamide Acetamide NMMA->Acetamide CYP450 N-demethylation

Hepatic CYP450-mediated N-demethylation pathway of DMA to its primary metabolites.

The fundamental flaw in legacy GC-MS methodologies is the thermal lability of these polar metabolites. GC-MS requires sample volatilization at high temperatures (typically >200°C at the injection port). At temperatures exceeding 150°C, NMMA undergoes significant thermal decomposition, leading to artificially low quantification, poor assay precision, and compromised data integrity[3]. Consequently, LC-MS/MS has emerged as the gold standard, utilizing soft Electrospray Ionization (ESI) at ambient or moderately elevated temperatures to preserve the structural integrity of both DMA and NMMA[4],[1].

Platform Comparison: GC-MS vs. LC-MS/MS

To justify platform migration and subsequent cross-validation, we must objectively compare performance metrics. The data below synthesizes validation parameters from established bioanalytical studies[4],[1],[2],[3].

Table 1: Analytical Performance Comparison

ParameterGC-MS (Legacy)LC-MS/MS (Modern)Scientific Rationale
Sensitivity (LLOQ) ~1.5 mg/L (NMMA)1.0 µg/L (NMMA)ESI provides superior ion transmission compared to EI; MRM drastically reduces background matrix noise[1],[3].
Analyte Stability PoorExcellentGC injection ports (>150°C) cause thermal decomposition of NMMA[3]. LC operates safely at 40°C[4].
Throughput Moderate (15-20 min/run)High (3-5 min/run)LC-MS/MS utilizes short isocratic gradients (e.g., 30% MeOH) for rapid elution[1].
Matrix Effects LowModerate to HighLC-MS/MS is susceptible to ion suppression, necessitating the use of a deuterated internal standard (DMA-d9)[4],[5].

Regulatory Framework for Cross-Validation

When a laboratory transitions from GC-MS to LC-MS/MS, or when data from multiple studies using different methods are pooled for regulatory submission, the FDA Bioanalytical Method Validation (BMV) guidance and the ICH M10 guideline mandate a formal cross-validation[6],[7],[8]. Cross-validation is not a simple "pass/fail" exercise; it is a statistical demonstration of data comparability across platforms[6],[8].

A self-validating system requires two critical components:

  • Spiked Matrix Standards: Analyzing identical Quality Control (QC) samples across both platforms to assess inter-method bias in a controlled state[9].

  • Incurred Sample Reanalysis (ISR): Re-analyzing actual patient/subject samples to account for true matrix effects, protein binding, and metabolite interference that spiked synthetic samples cannot replicate[9],[10].

CrossValidation cluster_methods Parallel Analysis Setup Start Study Samples (Incurred & Spiked Plasma) GCMS Legacy Method (GC-MS) Start->GCMS LCMS Comparator Method (LC-MS/MS) Start->LCMS DataEval Statistical Cross-Validation (Bland-Altman / ICH M10) GCMS->DataEval Historical Bias LCMS->DataEval High Precision Data Outcome Method Comparability Established DataEval->Outcome

FDA/ICH M10 compliant cross-validation workflow comparing legacy and modern analytical platforms.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To establish the LC-MS/MS comparator method, the following protocol integrates intrinsic quality controls to ensure absolute data integrity.

Materials & Reagents:

  • Matrix: Human plasma (K2EDTA).

  • Internal Standard (IS): DMA-d9.

    • Causality: Using a stable isotopologue perfectly mimics the extraction recovery and ionization suppression of the target analytes, effectively neutralizing matrix effects and transforming the assay into a self-correcting system[4],[5].

  • Extraction Solvent: 50% Methanol in water[1].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 10 µL of patient plasma into a microcentrifuge tube.

    • Add 190 µL of the extraction solvent (50% Methanol) containing 50 µg/L of DMA-d9 IS[1].

    • Causality: A high ratio of organic solvent precipitates plasma proteins (preventing column clogging and ion suppression), while the 50% aqueous composition ensures the highly polar NMMA remains fully solubilized, maximizing extraction recovery[1].

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size)[1].

    • Mobile Phase: Isocratic elution with 30% Methanol containing 0.1% Formic Acid. Flow rate: 0.2 mL/min[1].

    • Causality: The highly polar nature of DMA and NMMA requires a carefully balanced aqueous/organic ratio for retention. The addition of 0.1% formic acid acts as a proton donor, driving the formation of [M+H]+ precursor ions essential for high-sensitivity positive mode ESI[4],[1],[3].

  • Mass Spectrometry (MRM Detection):

    • Ionization: ESI in positive mode.

    • Transitions (m/z): DMA (88.1 → 44.1), NMMA (74.1 → 31.1), DMA-d9 (97.1 → 48.1)[1],[2],[5].

    • Causality: Multiple Reaction Monitoring (MRM) filters out background matrix noise, providing the specificity required to differentiate NMMA from endogenous plasma amides.

Cross-Validation Results & Acceptance Criteria

For the cross-validation to be deemed successful under ICH M10, the bias between the two methods must be statistically evaluated. The table below outlines the target validation metrics for the new LC-MS/MS method prior to comparative statistical analysis (e.g., Bland-Altman plotting)[10],[1],[2],[3].

Table 2: LC-MS/MS Validation Metrics & Acceptance Criteria

Validation ParameterAcceptance Criteria (FDA/ICH M10)Typical LC-MS/MS Performance
Linearity Range r² > 0.9901 - 1200 µg/L (r² > 0.995)[1]
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)3.4% - 10.3%[3]
Inter-day Precision CV ≤ 15% (≤ 20% at LLOQ)2.9% - 10.1%[3]
Accuracy (Bias) ± 15% of nominal concentration± 10% across all QC levels[1]
Extraction Recovery Consistent across concentrations97-101% (DMA), 76-100% (NMMA)[2]

Conclusion Transitioning to LC-MS/MS for DMA and NMMA quantification eliminates the thermal degradation artifacts inherent to GC-MS, yielding superior accuracy and sensitivity. By adhering to FDA/ICH M10 cross-validation guidelines and employing robust isotope-dilution protocols, laboratories can ensure seamless, defensible data integration across the drug development lifecycle.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. resolvemass.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFN2y6j7pFUmfXmHB-UH44E3K7Ff9H3LJgI7nFkDYV-ilmOV2Z0k6Lhn7uocJsNpJ74BYqa-V0NEGwUGnirpUR2zr-RTMPt-A9HcszQkxPrKEq7PFVUctYptJwdYPYlPYn7b0LQG_TOu3LwXaOrpiiWA==]
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. fda.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVZ9gfogM8eB8tD_OQpceP2sveESjYRNxQpfih1VpHt6Rvl4BQWuhImVU61gWtHvoNKDTkY-tcfuvkC5AQs7VeBdA-pveIwq7BOjyM4eWbRDPHAAx1Cjz5--JsyHA6tg6pChA=]
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ3o5XmDNbCoZSUZ6fvqeTA4f4oWTVAjprfMo42uk_3YA0ImeKSF1AvGzpSlr5Tpl0ox-tR9WJUSE2uT9Vcv8DVNsKasenN7wNOHoYXwB8Al36Rho0WwmzX2ILUgmWSDqbUSx4e4oLufIGXSs=]
  • A Comparative Guide to Analytical Methods for Determining N,N-Dimethylacetamide-d9 Concentration. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbjNV5zUR33eVFryEFRYoaxrAruLXBg2VfH4MjJsIOnBmOUx3Z8RHYvJU4bQcshTzYPYXBsAMArowIMJJM1LgWZVgopZ1yYHMiS--t1avi0snFo_edbdK0LZjPh6rzcn1TuEVZiyItPGuD3h6tF0VGsOfhUdfFKDfgE4CHcMqlhIvn8HRdPL18ZmyVMFmN5gkQT3sjlderMkzCGBFadya48Jvgc8N8hgL4d-2Hlmlop9NGAJ84MzZLd2cS1QY=]
  • Bioanalytical Method Validation. gmp-compliance.org.[https://vertexaisearch.cloud.google.
  • Bioanalytical Methods Templates. fda.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMZ9ZKjDE8nPNyjnySorpUWusvHIfXT4u_4dHZdkZTnoHCoANk1lA0cWCAdCe1Z0WN-4MS6xyIB1__7xSkxvTcx5dAG_k5wogDtCVoeB2EjmDKcVa6cyPXzYc8iPyU-F113W0=]
  • Validation of a liquid chromatography‐tandem mass spectrometry method for simultaneous quantification of N,N‐dimethylacetamide and N‐monomethylacetamide in pediatric plasma. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWVDZbKn8i5W0dSDtSF11inl2pXZGebHGHlwOzvPwbtN-n0OoK8IKgK1gRvkuZ4eZGxa_MCPibApLKkzEpLTV-Lm1Ua_uwiAnOkEncwDeAY7IfroX8haZFuicde6_d4lTJ_OSt1tcjSioon61OOB2r51F_EwmUH6pppwT9cSWPfnQW0g97qfih-K-XiDZdi4LBPSDA72273M9opHtiCi9zCtYSWdYV7bYX3WO_iA1fkOXaW_7MtOqeRHzkyXiy_khydoGc1ma4cCv9CsNtXHnfchBnkzdSD-BGL7c5gKD6L20aYe8DhHAGzdll1c3FnNVkYrLahHT7K0Sg9e98HCwXqkqVT9PWocd_JLSHxqx9F8Kx3t1YN7aWXQ==]
  • Quantification of Dimethylacetamide and its Primary Metabolite Monomethylacetamide in Plasma Using Robust LC-MS Method. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlDVz3iI7H-tRKIBEgFMh_VUU6M_oSp2yln0unXD3ivQrXTFQmGvh-CNHr87BflptwasYuMa1Gp2GnOTjefyoMioUTC5s9tTsxNhYLO3QGrcJAWZrCnOlwUDhVAce31FTvi2XESoxE2jyS9to3TGqL2WRiWPv6nHTkBH-RloyoWHQYfIMv5U1D2MKPnKe_mbgkLtO9ugfXFY_JMXJxi_CmCJw01sMGU58mwGXZ7LuvHH38dq0X9fPuLQNUFy5QMN8P7bUuqN4Rrh6bCEob3Vr8ApMemGm6vgz--pIECXTEaZL2ZDU=]
  • Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO38-h1DwGhQ2Kic3DfP4wrIrk4n_pXUJjeGZ313oRk6uzkxn9AIac2H4SsFVKm1GNOtW9NeH8VBEq1aG0lxMfvJZzIuNNFFFfTN9lTGVA9zF3sd-dXbjeBC5qZlDAsQ5VFMzl3UaGEYjvftLP8XFsF6eW0U1tPXzImjLDevsa1GG2YC0YdQ==]
  • Application Notes and Protocols for the Use of N,N-Dimethylacetamide-d9 in Pharmaceutical Analysis. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRzfvjlqsdbHEV18SWd2IebQLo2MCw7NwBhhHCVbm-raCyDZ-4Lv2ZJXD5mrQZYrmEoTpB1TOuAiWkhITeWsF5JsWLKGidTTSao3yukQ2_dsdI7MSB4UD7ytV6nwxJgdviAP4ASwC51BGo21GtS4EDhZ6Tj6OuWOHYJqgfgVAS2Tum_EiTI6vUghwuonFKbbSS2eTVKLGbtCSg5om4ZFJbbp33sZTv2XVSGv_Z_ez4qKDRr6H5enzqVSSnHdlsEw==]

Sources

Comparative

Comparative Study of the Antiviral Activity of Piperidine-Based Compounds

A Technical Guide for Drug Discovery and Development Professionals Executive Summary: Piperidine as a Privileged Antiviral Scaffold The piperidine ring is recognized as a "privileged structure" in medicinal chemistry due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery and Development Professionals

Executive Summary: Piperidine as a Privileged Antiviral Scaffold

The piperidine ring is recognized as a "privileged structure" in medicinal chemistry due to its metabolic stability, tunable lipophilicity, and exceptional conformational adaptability[1],[2]. While historically dominant in central nervous system (CNS) and oncology indications, recent structural optimizations have repositioned piperidine derivatives as highly potent antiviral agents[1],[2]. By acting as both direct-acting antivirals (DAAs) and host-targeted antivirals (HTAs), these compounds offer broad-spectrum potential against emerging viral threats. This guide provides an objective, data-driven comparative analysis of piperidine-based compounds against standard-of-care (SoC) antivirals, detailing their mechanisms of action, quantitative efficacy, and the self-validating experimental protocols required for their evaluation.

Mechanistic Versatility: Direct-Acting vs. Host-Targeted Strategies

Piperidine derivatives exert their antiviral effects by engaging diverse targets across the viral life cycle.

  • Host-Targeted Antivirals (HTAs): Novel piperidine derivatives (such as compounds 9a and 10a) act as allosteric inhibitors of the host p97 ATPase[3]. Because p97 is critical for viral proteostasis and uncoating, targeting it creates a high genetic barrier to viral resistance[3]. The inclusion of a nonpolar piperidine sidechain allows selective engagement of p97 adapter proteins, effectively arresting 3 while mitigating off-target cytotoxicity[3].

  • Direct-Acting Antivirals (DAAs): Piperidine and its naturally occurring alkaloid derivatives (e.g., piperine) directly inhibit viral enzymes. In silico and in vitro models demonstrate that piperine binds the Methyltransferase of the Dengue virus and the VP35 Interferon Inhibitory Domain of the Ebola virus[4]. Furthermore, dual-target piperidine derivatives have been identified that simultaneously inhibit the SARS-CoV-2 Main Protease (Mpro) and block the ACE2 receptor, preventing viral entry[5].

MOA cluster_host Host-Targeted Mechanisms cluster_viral Direct-Acting Mechanisms Piperidine Piperidine-Based Compounds p97 p97 ATPase (Proteostasis) Piperidine->p97 Allosteric Inhibition ACE2 ACE2 Receptor (Viral Entry) Piperidine->ACE2 Receptor Blockade RdRp Viral Polymerase (Replication) Piperidine->RdRp Active Site Binding Helicase Helicase / MTase (RNA Processing) Piperidine->Helicase Enzymatic Inhibition Arrest Inhibition of Viral Life Cycle p97->Arrest ACE2->Arrest RdRp->Arrest Helicase->Arrest

Caption: Mechanistic pathways of piperidine derivatives targeting host and viral proteins to arrest infection.

Comparative Quantitative Efficacy: Piperidine Derivatives vs. Standard of Care

To objectively evaluate the clinical potential of piperidine compounds, their in vitro performance must be benchmarked against established commercial therapies. The table below synthesizes recent comparative data across multiple viral models.

Compound / ScaffoldTarget VirusMechanism of ActionEfficacy MetricReference Drug (SoC)Comparative PerformanceSelectivity Index (SI)
Compound 11 (Piperidinecarboxylic acid)Influenza A/H1N1Viral Replication Inhibition2.0 log2 titer reduction at 0.0325 mg/mLOseltamivir (Tamiflu) / RimantadineComparable efficacy at similar or lower concentrations[6]High
Compound 9a (p97 Inhibitor)SARS-CoV-2Host p97 ATPase InhibitionStrong dose-dependent inhibitionNMS-873Maintained antiviral activity with significantly lower cytotoxicity[3]High
Compound 82 (Piperazine/Piperidine analogue)HCVHelicase InhibitionIC50 = 3.2 µMStandard HCV InhibitorsMost active analogue in helicase inhibition assay[7]> 21.3
Piperine (Alkaloid)Dengue / EbolaMTase / VP35 InhibitionHigh Binding Affinity (In Silico)RibavirinSuperior binding affinity compared to the control drug[4]N/A

Self-Validating Experimental Protocols

Evaluating antiviral candidates requires a rigorously controlled experimental design. A reduction in viral titer is only meaningful if the compound is proven to be non-toxic to the host cells. The following methodology establishes a self-validating framework for determining the Selectivity Index (SI).

Protocol: In Vitro Antiviral Efficacy & Cytotoxicity Assay (Therapeutic Regimen)

Rationale: While prophylactic dosing models prevention, administering compounds post-infection (therapeutic regimen) accurately benchmarks clinical viability against reference drugs like oseltamivir[6].

Step 1: Host Cell Preparation & Infection

  • Action: Seed physiologically relevant cell lines (6, A549 for SARS-CoV-2) in 96-well plates and incubate until 80-90% confluence[6].

  • Action: Infect cells with the target virus at a standardized dose of 100 ID50 (Infectious Dose 50%)[6].

  • Causality: Standardizing the viral inoculum ensures that the dynamic range of the assay is wide enough to detect logarithmic reductions in viral titer without overwhelming the host cells prematurely.

Step 2: Compound Administration (Therapeutic Regimen)

  • Action: 1-2 hours post-infection, remove the viral inoculum and add the piperidine test compounds in a serial dilution matrix[6].

  • Causality: Administering the drug after viral entry isolates the compound's ability to halt active replication, mimicking a real-world therapeutic intervention[6].

Step 3: Cytotoxicity Counter-Screen (MTT Assay)

  • Action: In parallel, treat uninfected host cells with the identical compound dilution matrix. After 48-72 hours, add MTT reagent to assess cell viability[6].

  • Causality: This step is the critical self-validation mechanism. Calculating the 50% Cytotoxic Concentration (CC50) ensures that any observed antiviral activity is a specific pharmacological effect, rather than an artifact of host cell death[3].

Step 4: Data Synthesis (Selectivity Index)

  • Action: Calculate the IC50 (concentration inhibiting 50% of viral replication) and the CC50. The Selectivity Index (SI) is calculated as CC50 / IC50[7].

  • Causality: An SI > 10 is generally the minimum threshold for a viable drug candidate, proving that the piperidine derivative selectively targets the virus rather than acting as a broad cytotoxin[7].

Workflow Cell 1. Cell Culture (MDCK / A549) Infect 2. Viral Infection (100 ID50) Cell->Infect Treat 3. Compound Dosing (Therapeutic Regimen) Infect->Treat Assay 4. Dual Assay (MTT & Viral Titer) Treat->Assay Analyze 5. Data Synthesis (IC50, CC50, SI) Assay->Analyze

Caption: Self-validating high-throughput workflow for evaluating antiviral efficacy and cytotoxicity.

Structural Optimization: Causality in Drug Design

The antiviral potency of the piperidine scaffold is highly dependent on its functionalization. Understanding the structure-activity relationship (SAR) is crucial for lead optimization.

  • Carboxyl & Ester Modifications: The introduction of carboxyl groups via cyanohydrin synthesis, or the addition of fluorobenzoic acid esters, significantly alters the electron density and lipophilicity of the piperidine ring[6],[8]. This modification enhances membrane permeability and strengthens binding interactions within viral active sites, yielding compounds with efficacy comparable to commercially available oseltamivir against Influenza A/H1N1[6].

  • Sidechain Polarity: In the development of p97 inhibitors for SARS-CoV-2, replacing polar termini with a nonpolar piperidine or cyclohexyl sidechain drastically reduced host cytotoxicity while maintaining potent antiviral activity[3]. This demonstrates that minor steric and electronic tuning of the piperidine scaffold can successfully shift a compound from a toxic chemotherapeutic to a highly selective antiviral agent[3].

References

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines | nih.gov | 6

  • p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity | mdpi.com |3

  • Piperine, an alkaloid of black pepper seeds can effectively inhibit the antiviral enzymes of Dengue and Ebola viruses | nih.gov |4

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research | arabjchem.org | 7

  • Piperidine derivatives (5–8) as anti-SARS-CoV-2 agents | researchgate.net | 5

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action | nih.gov |2

Sources

Validation

Assessing the Selectivity Profile of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide Across Bromodomain Families: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Workflow Executive Summary Epigenetic reader domains, particularly bromodomains (BRDs), repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Workflow

Executive Summary

Epigenetic reader domains, particularly bromodomains (BRDs), represent highly sought-after targets in oncology and inflammatory disease therapeutics. While pan-BET inhibitors (e.g., JQ1) have dominated early clinical landscapes, their dose-limiting toxicities have necessitated the development of non-BET or highly selective BRD inhibitors.

This guide evaluates the selectivity profile of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide (AMPD-DMA) , a fragment-like chemical probe. By comparing its performance against established benchmark inhibitors, we elucidate how the aminomethylpiperidine structural motif drives unique selectivity toward non-BET bromodomains (such as BAZ2A/B), offering a highly tunable scaffold for next-generation epigenetic drug discovery.

Mechanistic Rationale: The Structural Basis of Selectivity

Bromodomains share a conserved fold featuring a hydrophobic acetyl-lysine (KAc) binding pocket. As an Application Scientist, I frequently observe that achieving selectivity requires exploiting the non-conserved regions just outside this pocket, namely the ZA loop and the WPF shelf. The design of AMPD-DMA leverages a dual-pharmacophore approach to achieve this:

  • The KAc Mimetic Core : The N,N-dimethylacetamide moiety acts as a weak but effective KAc mimetic. It anchors the molecule via a critical hydrogen bond to the conserved asparagine residue (e.g., Asn140 in BRD4) and a network of structural water molecules at the base of the pocket.

  • The Selectivity Vector : The 4-(aminomethyl)piperidine group extends outward into the ZA channel. Structural studies have demonstrated a profound divergence in the binding mode between 4-aminomethylpiperidine and 4-aminopiperidine scaffolds . The extended aminomethyl linker provides the precise spatial flexibility required to engage non-conserved residues and form aromatic stacking interactions in the shallow pockets of non-BET bromodomains like BAZ2A/B , effectively driving selectivity away from the BET family.

Mechanism KAc Acetylated Histone (KAc) BRD Bromodomain Reader KAc->BRD Binds Target Target Gene Transcription BRD->Target Activates Inhibitor AMPD-DMA Probe Inhibitor->BRD Competes with KAc

Fig 1. AMPD-DMA competitive inhibition of bromodomain-mediated transcription.

Comparative Selectivity Profile

To objectively benchmark AMPD-DMA, we compare its biochemical IC₅₀ values against industry-standard, fully optimized chemical probes. Note that while AMPD-DMA is an unoptimized fragment scaffold (resulting in higher absolute IC₅₀ values), its relative selectivity window clearly favors the BAZ2 family over BET and CBP/EP300 families.

CompoundPrimary TargetBRD4(1) IC₅₀ (µM)BAZ2A IC₅₀ (µM)CREBBP IC₅₀ (µM)
AMPD-DMA BAZ2A / SMARCA> 50.08.5> 50.0
JQ1 Pan-BET0.05> 50.0> 50.0
BAZ2-ICR BAZ2A/B> 50.00.13> 50.0
SGC-CBP30 CREBBP/EP300> 50.0> 50.00.02

Data Interpretation: AMPD-DMA shows no measurable activity against BRD4(1) or CREBBP at 50 µM, yet demonstrates single-digit micromolar affinity for BAZ2A. This profile mirrors the trajectory of early BAZ2-ICR development, which also originated from a weak aminomethyl-containing fragment before optimization .

Experimental Methodologies: A Self-Validating Workflow

Robust selectivity profiling requires orthogonal validation. Relying on a single assay format invites compound interference (e.g., auto-fluorescence or aggregation). Therefore, we employ a cascading workflow: TR-FRET for primary screening, BROMOscan for comprehensive profiling, and ITC for thermodynamic confirmation.

Workflow A Primary Screening (TR-FRET Assay) B Selectivity Profiling (BROMOscan Panel) A->B C Biophysical Validation (ITC / SPR) B->C D Cellular Efficacy (NanoBRET) C->D

Fig 2. Step-by-step screening workflow for bromodomain selectivity profiling.

Protocol 1: Primary Screening via TR-FRET

Causality : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized as the primary screen because its ratiometric emission minimizes false positives from compound auto-fluorescence—a common pitfall when screening fragment-sized molecules like AMPD-DMA. Step-by-Step :

  • Reagent Preparation : Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Dilute His-tagged BRD proteins (e.g., BRD4, BAZ2A) to 50 nM.

  • Compound Plating : Dispense 100 nL of AMPD-DMA (10-point dose-response, 3-fold dilutions from 100 µM top concentration) into a 384-well proxiplate using an acoustic dispenser. Include DMSO as a vehicle control and JQ1/BAZ2-ICR as positive controls.

  • Incubation : Add 5 µL of the BRD protein solution to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Tracer Addition : Add 5 µL of a master mix containing the biotinylated KAc peptide ligand (100 nM), Europium-anti-His antibody (1 nM), and Streptavidin-APC (10 nM).

  • Detection : Incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader using a TR-FRET module (Excitation: 337 nm, Emission: 620 nm and 665 nm).

  • Self-Validation : Calculate the FRET ratio (665/620 nm). The assay is only considered valid if the Z'-factor is >0.6. Fit the data using a 4-parameter logistic regression to determine the IC₅₀.

Protocol 2: Broad-Panel Selectivity Profiling (BROMOscan)

Causality : To assess off-target liabilities across the entire phylogenetic tree of bromodomains, we utilize the BROMOscan platform . This phage-display-based competition assay is highly sensitive to weak, fragment-like interactions that standard biochemical assays might miss. Step-by-Step :

  • Setup : T7 phage strains displaying various human bromodomains are grown in parallel in 24-well blocks.

  • Binding : AMPD-DMA is screened at a single concentration (10 µM) against the panel of 40+ bromodomains.

  • Elution & qPCR : Phage bound to the immobilized KAc ligand are eluted, and the amount of captured bromodomain is quantified via qPCR.

  • K_d Determination : For targets showing >50% inhibition at 10 µM, perform an 11-point dose-response curve to calculate precise thermodynamic dissociation constants (K_d).

Protocol 3: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality : ITC is the gold standard for biophysical validation. It provides direct measurement of binding stoichiometry (N), enthalpy (ΔH), and entropy (ΔS). A strong negative binding enthalpy confirms the aromatic stacking and hydrogen-bonding interactions hypothesized for the aminomethylpiperidine moiety in the BAZ2 pocket . Step-by-Step :

  • Dialysis : Dialyze the purified target protein (e.g., BAZ2A) overnight against ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol).

  • Sample Preparation (Critical Step) : Dilute AMPD-DMA into the exact same dialysis buffer to minimize heat of dilution artifacts. The final DMSO concentration must be perfectly matched (<1%) between the syringe (ligand) and the cell (protein).

  • Titration : Load 50 µM protein into the sample cell and 500 µM AMPD-DMA into the injection syringe.

  • Execution : Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections and a stirring speed of 750 rpm.

  • Analysis : Integrate the raw heat spikes and fit the isotherm to a one-site binding model to extract K_d, ΔH, and -TΔS.

Conclusion

The structural evaluation of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide reveals that while the N,N-dimethylacetamide core provides foundational KAc mimicry, the 4-(aminomethyl)piperidine tail acts as a critical selectivity filter. By exploiting the distinct topologies of the ZA channel, AMPD-DMA serves as a highly tunable scaffold for developing non-BET bromodomain inhibitors, offering a viable alternative to the heavily saturated pan-BET inhibitor space.

References

  • [1] BET Bromodomain Inhibitors with One-Step Synthesis Discovered from Virtual Screen. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [2] Structure enabled design of BAZ2-ICR, a chemical probe targeting the bromodomains of BAZ2A and BAZ2B. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] BAZ2-ICR A chemical probe for BAZ2A/B bromodomains. Structural Genomics Consortium (SGC). URL:[Link]

Sources

Comparative

A Researcher's Guide to Functionalized Piperidines: A Comparative Evaluation of Synthetic Routes

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence in FDA-approved drugs underscores the critical ne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence in FDA-approved drugs underscores the critical need for efficient, stereocontrolled, and versatile synthetic methods to access functionalized derivatives.[1][3] This guide provides an in-depth comparative analysis of the principal synthetic strategies for constructing and modifying the piperidine ring, offering field-proven insights and detailed experimental protocols to aid researchers in drug discovery and development.

Classical and Modern Approaches to Piperidine Synthesis

The construction of the piperidine ring can be broadly categorized into two main approaches: ring formation reactions that build the heterocyclic core and post-synthesis C-H functionalization of a pre-existing piperidine ring. This guide will explore four key strategies that represent the breadth of these approaches:

  • Catalytic Hydrogenation of Pyridines: A direct, atom-economical method for converting readily available pyridine precursors into their saturated piperidine counterparts.[1]

  • Aza-Diels-Alder Reaction: A powerful cycloaddition reaction that allows for the stereocontrolled synthesis of highly substituted piperidines.[4][5]

  • Reductive Amination: A versatile method for constructing the piperidine ring, often from dicarbonyl compounds, which allows for the introduction of diverse substituents on the nitrogen atom.[6][7]

  • Late-Stage C-H Functionalization: Modern methods that enable the direct modification of the piperidine scaffold, offering a streamlined path to novel analogues.[8][9]

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines is arguably the most direct route to the piperidine core.[1] This method is highly atom-economical, as it involves the addition of three molecules of hydrogen across the aromatic ring.[1]

Mechanistic Rationale and Experimental Choices:

The primary challenge in pyridine hydrogenation is overcoming the aromatic stability of the ring, which often necessitates the use of potent catalysts and can require high pressures and temperatures.[1] The nitrogen atom in both pyridine and the resulting piperidine can act as a Lewis base and poison the catalyst.[1] To mitigate this, the reaction is frequently carried out under acidic conditions, such as in glacial acetic acid.[10][11] Protonation of the nitrogen atom reduces its coordinating ability and facilitates the reduction.

Heterogeneous catalysts, particularly platinum group metals like Platinum(IV) oxide (PtO₂, Adams' catalyst) and Palladium on carbon (Pd/C), are commonly employed due to their high activity and ease of separation from the reaction mixture.[1][10] Homogeneous catalysts, such as specific iridium(III) complexes, have also been developed and offer high selectivity and tolerance for reducible functional groups under milder conditions.[12][13]

Representative Experimental Protocol: Hydrogenation of 3-Phenylpyridine[11]

Materials:

  • 3-Phenylpyridine (1.0 g)

  • Glacial Acetic Acid (5 mL)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • High-pressure reactor

  • Hydrogen gas

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • A solution of 3-phenylpyridine in glacial acetic acid is prepared in a high-pressure reactor.

  • A catalytic amount of PtO₂ is added to the solution.

  • The reactor is sealed, purged with hydrogen gas, and then pressurized to 60 bar.[10]

  • The reaction mixture is stirred at room temperature for 8 hours.[10]

  • Upon completion, the reaction is carefully quenched with a saturated solution of NaHCO₃.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are filtered through Celite and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure to yield the crude 3-phenylpiperidine, which can be further purified by column chromatography.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the stereoselective synthesis of piperidine derivatives.[4][14] This [4+2] cycloaddition involves the reaction of an imine (the dienophile) with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.

Mechanistic Rationale and Experimental Choices:

The stereochemical outcome of the aza-Diels-Alder reaction is a key advantage. The concerted nature of the cycloaddition allows for the transfer of stereochemical information from the reactants to the product. The choice of diene, imine, and catalyst (often a Lewis acid) can influence the regioselectivity and diastereoselectivity of the reaction.[5][14] For instance, the use of chiral auxiliaries or chiral catalysts can lead to the formation of enantiomerically enriched piperidines.

A common variant involves the reaction of an imine with an electron-rich diene, such as a siloxydiene, which can lead to the formation of piperidin-4-ones.[5] The reaction can be promoted by Lewis acids or Brønsted acids.[5]

Illustrative Workflow: Aza-Diels-Alder Reaction

aza_diels_alder Imine Imine (Dienophile) Reaction [4+2] Cycloaddition Imine->Reaction Diene Diene Diene->Reaction Catalyst Lewis Acid or Brønsted Acid Catalyst Catalyst->Reaction Tetrahydropyridine Tetrahydropyridine Intermediate Reaction->Tetrahydropyridine Reduction Reduction (e.g., H₂, Pd/C) Tetrahydropyridine->Reduction Piperidine Functionalized Piperidine Reduction->Piperidine

Caption: General workflow for the aza-Diels-Alder synthesis of piperidines.

Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds, making it a powerful strategy for synthesizing piperidines.[6] This reaction typically involves the condensation of an amine with a dicarbonyl compound (or a precursor) to form an imine or enamine intermediate, which is then reduced in situ to the piperidine ring. A key advantage is the ability to introduce a wide variety of substituents on the nitrogen atom.[15]

Mechanistic Rationale and Experimental Choices:

The success of a reductive amination hinges on the choice of reducing agent. The ideal reducing agent should selectively reduce the iminium ion intermediate over the starting carbonyl compound.[7] Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred for one-pot procedures.[7] Stronger reducing agents such as sodium borohydride (NaBH₄) can be used in a two-step process where the imine is pre-formed before the addition of the reducing agent.[7]

The reaction is often carried out in a one-pot fashion, which is highly efficient.[16] The pH of the reaction medium can be crucial; a slightly acidic medium often facilitates imine formation without significantly deactivating the amine nucleophile.[7]

Representative Experimental Protocol: One-Pot Reductive Amination[16]

Materials:

  • Aldehyde (1.0 equiv.)

  • Piperidine (1.0 equiv.)

  • Borane-pyridine complex (BAP) (1.0 equiv.)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the aldehyde in ethanol, add the piperidine.

  • Add the borane-pyridine complex to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, wash with water, dry over MgSO₄, and concentrate to yield the crude N-substituted piperidine.

  • Purify the product by column chromatography.

Late-Stage C-H Functionalization

The direct functionalization of C-H bonds on a pre-formed piperidine ring represents a modern and highly efficient strategy for generating molecular diversity.[8][9] These methods avoid the need for de novo synthesis for each new analogue and are particularly valuable in drug discovery for rapid structure-activity relationship (SAR) studies.[17]

Mechanistic Rationale and Experimental Choices:

A variety of catalytic systems have been developed for C-H functionalization, including those based on transition metals and photoredox catalysis.[8][9] These reactions often proceed via the generation of a reactive intermediate, such as an α-amino radical or an iminium ion, which can then be intercepted by a nucleophile or coupling partner.[17]

For example, photoredox catalysis using an iridium(III) catalyst can facilitate the α-C-H arylation of densely functionalized piperidines.[9] This method has been shown to be highly diastereoselective, often yielding the thermodynamically most stable stereoisomer.[9]

Illustrative Workflow: Photoredox-Catalyzed C-H Arylation

ch_functionalization Piperidine Substituted Piperidine Reaction Single Electron Transfer (SET) Cascade Piperidine->Reaction Catalyst Ir(III) Photocatalyst Catalyst->Reaction Light Visible Light Light->Reaction ArylHalide Aryl Halide Coupling Radical Coupling ArylHalide->Coupling Intermediate α-Amino Radical Intermediate Reaction->Intermediate Intermediate->Coupling Product α-Arylated Piperidine Coupling->Product

Caption: General workflow for photoredox-catalyzed α-C-H arylation of piperidines.

Comparative Evaluation of Synthetic Routes

FeatureCatalytic Hydrogenation of PyridinesAza-Diels-Alder ReactionReductive AminationLate-Stage C-H Functionalization
Stereoselectivity Generally low, unless chiral catalysts are used.High, often predictable based on reaction mechanism.Dependent on the substrate and reducing agent.Can be high, often favoring the thermodynamic product.[9]
Functional Group Tolerance Can be limited due to harsh conditions.[1] Modern catalysts show improvement.[12][13]Moderate to good, depending on the catalyst and reactants.Good, with the use of chemoselective reducing agents.[7]Good, with many modern methods operating under mild conditions.
Substrate Scope Broad for pyridine precursors.Broad for imines and dienes.Broad for dicarbonyls and amines.[15]Dependent on the specific C-H activation method.
Atom Economy Excellent.[1]Good.Good.Variable, often involves coupling partners.
Scalability High, widely used in industry.Moderate to good.High, often used in industrial settings.Can be challenging, but scalable methods are emerging.[12]
Key Advantages Direct, atom-economical, uses readily available starting materials.High stereocontrol, access to complex substitution patterns.High versatility for N-substitution, often one-pot.Rapid access to analogues from a common core, ideal for SAR.
Key Limitations Harsh conditions, potential for catalyst poisoning, limited functional group tolerance.[1]Can require multi-step synthesis of precursors.Potential for side reactions like over-alkylation.[7]Can have limitations in regioselectivity, requires a pre-existing ring.

Conclusion and Future Outlook

The synthesis of functionalized piperidines remains a vibrant area of research, driven by the immense importance of this scaffold in medicinal chemistry. Classical methods like the catalytic hydrogenation of pyridines and reductive amination continue to be workhorses in both academic and industrial laboratories due to their reliability and scalability.[1][11]

For the synthesis of complex, stereochemically rich targets, the aza-Diels-Alder reaction offers unparalleled control.[14] The future of piperidine synthesis will undoubtedly be shaped by the continued development of modern catalytic methods. Late-stage C-H functionalization is revolutionizing how chemists approach the diversification of complex molecules, enabling the rapid exploration of chemical space around the piperidine core.[17][18] As these methods become more robust, selective, and scalable, they will provide researchers with powerful new tools to accelerate the discovery of next-generation therapeutics.

References

  • Stereoselective Synthesis of 2,4,5-Trisubstituted Piperidines via Radical Cycliz
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). RSC Publishing.
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
  • Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025).
  • Stereoselective Synthesis of Piperidines.
  • Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. RSC Publishing.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. DOI.
  • A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes. Benchchem.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024).
  • Opportunities and challenges for direct C–H functionaliz
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. (2020). Journal of the American Chemical Society.
  • Synthesis of piperidinones by an aza Diels-Alder reaction.
  • Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011). Organic & Biomolecular Chemistry (RSC Publishing).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Synthesis. (2025). DTIC.
  • The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. (2025).
  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024). Technology Networks.
  • Selective endo-Cyclic α-Functionalization of Satur

Sources

Safety & Regulatory Compliance

Safety

2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide proper disposal procedures

Comprehensive Operational Guide: Proper Handling and Disposal of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide As drug development professionals and analytical chemists scale up the synthesis or use of complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Handling and Disposal of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide

As drug development professionals and analytical chemists scale up the synthesis or use of complex active pharmaceutical ingredient (API) intermediates, the logistical management of chemical waste becomes critical. 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide is a multifunctional organic compound featuring a primary amine, a tertiary piperidine nitrogen, and an amide group. While highly valuable in targeted drug discovery, its polybasic nature dictates strict disposal protocols. Mishandling amine-containing waste can lead to dangerous exothermic reactions, pressure buildup, and severe regulatory violations.

This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this compound, ensuring compliance with the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.

Section 1: Chemical Profiling and Causality of Segregation

To design a safe disposal plan, we must first understand the chemical causality behind the compound's reactivity. The primary and tertiary amines in 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide act as strong nucleophiles and bases.

  • Halogenated Solvent Incompatibility: If this compound is disposed of in a generic "Halogenated Waste" carboy containing dichloromethane or chloroform, the amines can undergo nucleophilic substitution (e.g., the Menschutkin reaction with the tertiary amine). This generates quaternary ammonium salts, releasing significant heat and potentially causing the sealed waste container to overpressurize and rupture [1].

  • Acid Incompatibility: Direct mixing with acidic waste streams will result in a violent, exothermic acid-base neutralization. This rapid heat generation can vaporize volatile solvents in the waste mixture, leading to inhalation hazards and container failure [2].

Section 2: Waste Segregation Compatibility Matrix

To prevent adverse reactions in the Satellite Accumulation Area (SAA), laboratory personnel must strictly segregate waste streams. The following table summarizes the quantitative and qualitative compatibility data for this compound.

Waste Stream CategoryCompatibilityCausal Mechanism for ClassificationEPA Accumulation Limit
Halogenated Solvents INCOMPATIBLE Nucleophilic substitution leading to exothermic pressure buildup and salt precipitation.N/A (Do not mix)
Strong Acids INCOMPATIBLE Violent exothermic acid-base neutralization; risk of solvent flash-boiling.N/A (Do not mix)
Heavy Metals INCOMPATIBLE Amines act as multidentate ligands, forming complex chelates that complicate incineration.N/A (Do not mix)
Non-Halogenated Organics COMPATIBLE Stable solvation (e.g., in methanol, DMSO, or ethyl acetate); no reactive functional groups.55 Gallons [3]
Aqueous Basic Waste COMPATIBLE Stable in alkaline aqueous environments (pH > 7); no heat generation.55 Gallons [3]

Section 3: Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the procedure is executed flawlessly, minimizing risk and ensuring compliance with OSHA's Chemical Hygiene Plan (CHP) mandates [6].

Step 1: Waste Characterization and Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) or glass waste container. Ensure the container is equipped with a secure, leak-proof cap.

  • Causality: HDPE is highly resistant to basic organic amines and will not degrade over the 180-day maximum storage period permitted by the EPA for small quantity generators [7].

  • Validation Check: Inspect the container for prior residues. Never use a container that previously held acids or oxidizers without triple-rinsing [4].

Step 2: Liquid Waste Transfer and Volume Control

  • Action: Working inside a certified chemical fume hood, transfer the 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide waste into the designated "Non-Halogenated Organic Waste" container.

  • Action: Fill the container to a maximum of 75% to 80% capacity.

  • Causality: Leaving 20-25% headspace allows for the safe expansion of vapors due to ambient laboratory temperature fluctuations, preventing overpressurization [2].

  • Validation Check: Visually confirm the liquid level is safely below the shoulder of the carboy.

Step 3: EPA-Compliant Labeling

  • Action: Immediately affix a standard Hazardous Waste label to the container. Write the full chemical name: "2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide" along with any solvents (e.g., "Methanol 90%"). Do not use chemical formulas or abbreviations.

  • Causality: The EPA and local Environmental Health and Safety (EHS) departments require explicit nomenclature to determine the correct incineration or lab-pack strategy [5].

  • Validation Check: Ensure the "Accumulation Start Date" is filled out the moment the first drop of waste enters the container.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Place the labeled container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a spill tray or bund) [2].

  • Causality: Secondary containment captures any catastrophic failure of the primary vessel, preventing the basic amine from reaching floor drains or reacting with adjacent stored chemicals.

  • Validation Check: Verify that the SAA is located at or near the point of generation and is under the direct control of the operator.

Step 5: EHS Coordination and Final Disposal

  • Action: Once the container reaches the 75% fill line, or the accumulation time limit approaches, submit a waste pickup request to your institution's EHS department.

  • Causality: Regulated organic amines are typically transported to an off-site permitted Treatment, Storage, and Disposal Facility (TSDF) for thermal destruction (incineration) [5].

Section 4: Spill Response and Decontamination Protocol

In the event of an accidental release of 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide on the benchtop or floor, personnel must follow a structured hazard mitigation strategy [6].

  • Isolate: Evacuate immediate personnel and increase fume hood ventilation to maximum capacity.

  • Neutralize & Absorb: Do not use acidic neutralizers directly on a concentrated spill. Instead, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial universal spill pad) to soak up the liquid.

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste bag or a wide-mouth HDPE bucket.

  • Decontaminate: Wash the spill surface with a mild detergent and water. Collect the rinsate and dispose of it as aqueous hazardous waste [1].

Section 5: Operational Workflow Visualization

The following decision tree illustrates the logical segregation and disposal pathway for amine-containing organic waste, ensuring laboratory personnel can quickly determine the correct action.

AmineWasteWorkflow Start Generate Waste: 2-[4-(Aminomethyl)piperidin-1-yl]- N,N-dimethylacetamide CheckHalogen Mixed with Halogenated Solvents (e.g., DCM, CHCl3)? Start->CheckHalogen HalogenError STOP: High Risk of Exothermic Alkylation. Isolate immediately. CheckHalogen->HalogenError Yes CheckAcid Mixed with Strong Acids? CheckHalogen->CheckAcid No AcidError STOP: High Risk of Violent Neutralization. Isolate immediately. CheckAcid->AcidError Yes CheckAqueous Aqueous or Organic? CheckAcid->CheckAqueous No OrganicStream Non-Halogenated Organic Waste Stream (HDPE Container) CheckAqueous->OrganicStream Organic AqueousStream Aqueous Basic Waste Stream (HDPE Container) CheckAqueous->AqueousStream Aqueous Labeling Apply EPA RCRA Label & Accumulation Date OrganicStream->Labeling AqueousStream->Labeling SAA Store in Secondary Containment (SAA) Labeling->SAA EHS EHS Lab-Pack Pickup & Thermal Incineration SAA->EHS

Decision-making and procedural workflow for the segregation and disposal of amine-containing waste.

References

  • Laboratory Waste Disposal Guidelines. University of Wollongong. URL: [Link]

  • Laboratory Waste Management Guidelines. Old Dominion University. URL: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL: [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. URL: [Link]

  • FactSheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). URL: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. URL: [Link]

Handling

Personal protective equipment for handling 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide

Comprehensive Safety and Operational Guide: 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide Handling highly specialized, multi-functional pharmaceutical intermediates requires moving beyond generic safety data sh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide

Handling highly specialized, multi-functional pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific chemical behavior of the molecule. 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide (CAS: 882562-49-4)[1] presents a unique dual-hazard profile that dictates stringent personal protective equipment (PPE) and operational protocols.

As a researcher or drug development professional, your safety depends on understanding why specific precautions are necessary, ensuring that every protocol you execute is a self-validating system of protection.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must deconstruct the molecule's functional groups and their physiological interactions:

  • The Corrosive Core (Aminomethylpiperidine): The primary amine and the piperidine nitrogen act as strong aliphatic bases. Similar to its parent structure, 4-(aminomethyl)piperidine (CAS: 7144-05-0), this moiety is highly corrosive (Category 1B Skin Corrosive, Category 1 Eye Damage)[2]. Upon contact with biological tissues, it rapidly deprotonates water, leading to the saponification of cellular lipids and liquefaction necrosis.

  • The Permeation Enhancer (N,N-Dimethylacetamide Moiety): The tertiary amide tail mimics N,N-dimethylacetamide (DMAc), a dipolar aprotic solvent known for its exceptional ability to penetrate the stratum corneum[3].

  • Synergistic Risk: The critical danger of this specific compound is the synergistic effect of its functional groups. The DMAc moiety can act as a carrier, accelerating the dermal penetration of the corrosive amine, potentially leading to rapid systemic toxicity (including hepatotoxicity and central nervous system depression)[3].

HazardPathway Compound 2-[4-(Aminomethyl)piperidin-1-yl]- N,N-dimethylacetamide Amine Aminomethyl Group (Primary Amine / Base) Compound->Amine Amide N,N-Dimethylacetamide Moiety (Tertiary Amide) Compound->Amide Corrosion Lipid Saponification (Severe Skin/Eye Burns) Amine->Corrosion Permeation Solvent Carrier Effect (Enhanced Dermal Penetration) Amide->Permeation Systemic Systemic Toxicity (Hepatic / Neurological) Corrosion->Systemic Permeation->Systemic Accelerates

Mechanistic pathway of dermal injury and systemic absorption driven by specific functional groups.

Quantitative PPE Matrix

Standard laboratory nitrile gloves are dangerously insufficient for this compound. Amides rapidly degrade thin nitrile, often resulting in breakthrough times of less than 5 minutes. The following PPE matrix is mandatory.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Primary: Butyl rubber or Barrier Laminate (e.g., Silver Shield®).Secondary: Heavy-duty nitrile over-gloves.Butyl rubber provides superior resistance to the amide (DMAc) moiety, preventing the chemical from permeating to the skin[3].
Eye Protection Snug-fitting chemical splash goggles AND a full face shield.Aliphatic amines cause irreversible corneal opacity and blindness upon contact[2]. Safety glasses are insufficient against corrosive splashes.
Respiratory NIOSH-approved respirator with P100 particulate filters and Organic Vapor (OV) cartridges (if handled outside a hood).Prevents inhalation of corrosive dusts/aerosols and traps volatile amide vapors.
Body Protection Chemical-resistant Tyvek® suit or a specialized elastomer-coated lab coat; closed-toe non-porous shoes.Prevents absorption through standard woven cotton lab coats, which can trap the corrosive agent against the skin.

Operational Plan: Safe Handling & Weighing Protocol

To ensure a self-validating safety loop, execute the following step-by-step methodology when transferring or reacting this compound.

Step 1: Environmental Isolation

  • Conduct all operations inside a certified, externally exhausted chemical fume hood.

  • Verify the inward face velocity is between 80–120 feet per minute (fpm).

  • Lower the sash to the lowest workable height to utilize the glass as a primary physical splash barrier.

Step 2: Antistatic Preparation (If handling solid/powder forms)

  • Wipe down the balance and spatulas with a static-dissipative solution. Corrosive amine powders can carry static charges, causing them to aerosolize or "jump" during transfer.

  • Place a chemical spill mat (absorbent side up, poly-backing down) on the floor of the fume hood to catch micro-spills.

Step 3: Execution of Transfer

  • Don the prescribed PPE (Butyl gloves, goggles, face shield).

  • Open the primary container only within the fume hood.

  • Use a dedicated, disposable anti-static polypropylene spatula to transfer the material. Avoid metal spatulas if the compound is dissolved in acidic media, as amines can react with certain metals over time.

  • Immediately seal the source container.

Step 4: Decontamination

  • Wipe the exterior of the sealed source container with a damp, slightly acidic wipe (e.g., 1% citric acid) to neutralize trace amine residues, followed by a water wipe.

  • Dispose of the spatula and wipes in a sealed, labeled hazardous waste bag inside the hood before removing your hands.

Emergency Response and Spill Remediation

In the event of an exposure or spill, immediate, protocol-driven action is required to halt lipid saponification.

First Aid Protocols:

  • Dermal Exposure: Speed is critical. Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water under a safety shower for a minimum of 15 minutes[2]. Do not attempt to neutralize the skin with acids, as the exothermic neutralization reaction will cause severe thermal burns on top of the chemical burn. Seek immediate medical attention.

  • Ocular Exposure: Force the eyelids open and flush at an eyewash station for 15–20 minutes. Immediate ophthalmological intervention is required[4].

Spill Remediation Methodology:

  • Evacuate & Isolate: Clear the immediate area. Ensure fume hood exhaust is running at maximum capacity.

  • Containment: Do NOT use combustible absorbents like sawdust, as amines can generate heat upon oxidation. Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

  • Neutralization: For small liquid spills, carefully apply a weak, dilute acid (such as 5% acetic acid or sodium bisulfate solution) to neutralize the basicity of the amine. Verify neutralization with pH paper.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed, neutralized mixture. Place it into a high-density polyethylene (HDPE) hazardous waste bucket with a secure lid[5].

  • Final Wash: Wash the spill surface with water and a mild detergent to remove residual permeation hazards.

Waste Disposal Plan

  • Segregation: Do not mix this waste with strong oxidizing agents, acids, or halogenated solvents, as violent exothermic reactions or toxic gas evolution can occur.

  • Labeling: Label waste containers clearly as "Corrosive/Toxic Organic Waste: Contains Aminomethylpiperidine and Dimethylacetamide derivatives."

  • Disposal: Route all collected waste to a certified environmental health and safety (EHS) facility for high-temperature incineration. Do not discharge into the municipal sewer system[2].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.